OChemsPC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C57H100NO10P |
|---|---|
Molekulargewicht |
990.4 g/mol |
IUPAC-Name |
[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1 |
InChI-Schlüssel |
YYWBZBZOTINVNZ-GRGPAQQGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Solubility of OChemsPC in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile of OChemsPC
This compound is an amphiphilic molecule, possessing both a polar phosphocholine (B91661) headgroup and nonpolar oleoyl (B10858665) and cholesterylhemisuccinoyl tails.[1] Generally, lipids are characterized by poor solubility in water and good solubility in many organic and nonpolar organic solvents.[2][3] Based on the principle of "like dissolves like," this compound is anticipated to be soluble in a range of organic solvents, particularly those that can interact with both its polar and nonpolar regions. For instance, chlorinated solvents like chloroform (B151607) are often used for phospholipids, and solubility can sometimes be enhanced by the addition of a small amount of a more polar solvent like methanol.[4][5]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility values for this compound in various organic solvents have not been published. Researchers are encouraged to determine these values experimentally based on their specific requirements. The following table is provided as a template for organizing and presenting experimentally determined solubility data.
| Solvent | Chemical Class | Solubility (mg/mL) at specified Temperature | Observations |
| e.g., Chloroform | Halogenated Hydrocarbon | Data to be determined | e.g., Clear solution |
| e.g., Methanol | Alcohol | Data to be determined | |
| e.g., Ethanol | Alcohol | Data to be determined | |
| e.g., Isopropanol | Alcohol | Data to be determined | |
| e.g., Acetonitrile | Nitrile | Data to be determined | |
| e.g., Acetone | Ketone | Data to be determined | |
| e.g., Ethyl Acetate | Ester | Data to be determined | |
| e.g., Diethyl Ether | Ether | Data to be determined | |
| e.g., Tetrahydrofuran (THF) | Ether | Data to be determined | |
| e.g., Dichloromethane (DCM) | Halogenated Hydrocarbon | Data to be determined | |
| e.g., Toluene | Aromatic Hydrocarbon | Data to be determined | |
| e.g., Hexane | Aliphatic Hydrocarbon | Data to be determined | |
| e.g., Heptane | Aliphatic Hydrocarbon | Data to be determined | |
| e.g., Dimethylformamide (DMF) | Amide | Data to be determined | |
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined |
Experimental Protocols
To facilitate the determination of this compound solubility, the following detailed experimental protocols are provided. These methods are based on established techniques for assessing the solubility of organic compounds.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether this compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., chloroform, methanol, ethanol, hexane, ethyl acetate)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a clean, dry test tube.
-
Add a small volume of the selected solvent (e.g., 0.5 mL) to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.[6]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another portion of this compound and repeat the process until saturation is observed.
-
If the solid has not dissolved, incrementally add more solvent (e.g., in 0.5 mL portions) and vortex after each addition until the solid dissolves or a large volume of solvent has been added.
-
Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis
This method determines the solubility by creating a saturated solution and then evaporating the solvent to find the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Source of nitrogen or vacuum for solvent evaporation
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealable vial. This is to ensure a saturated solution is formed.[7]
-
Seal the vial and place it in a constant temperature bath, agitating the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After equilibration, allow the vial to stand undisturbed until any undissolved solid has settled.[7]
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed evaporation dish. This removes any suspended solid particles.[7]
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried this compound.
-
Calculate the solubility by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.
Protocol 3: Quantitative Solubility Determination by Spectrophotometry or Chromatography
This method is suitable if this compound has a chromophore for UV-Vis analysis or can be readily detected by a chromatographic method like HPLC.
Materials:
-
Same as Protocol 2, plus:
-
Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Appropriate cuvettes or vials for the instrument
Procedure:
-
Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest and measuring their absorbance or peak area.
-
Prepare a saturated solution of this compound as described in steps 1-3 of Protocol 2.
-
Withdraw a known volume of the supernatant and filter it as described in step 4 of Protocol 2.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative determination of this compound solubility.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. WO2022247755A1 - Lipid compounds and lipid nanoparticle compositions - Google Patents [patents.google.com]
- 3. WO2023056917A1 - Lipid compounds and lipid nanoparticle compositions - Google Patents [patents.google.com]
- 4. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. chem.ws [chem.ws]
- 7. quora.com [quora.com]
An In-depth Technical Guide to OChemsPC (CAS Number 155401-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
OChemsPC, with the CAS number 155401-41-5, is chemically defined as 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine. This synthetic, sterol-modified phospholipid is gaining attention in the fields of biophysics and drug delivery for its unique structural characteristics. It integrates a cholesterol moiety, which is covalently linked to the glycerol (B35011) backbone, offering distinct properties compared to traditional phospholipid and cholesterol mixtures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in enhancing membrane stability, and its potential applications in liposomal drug delivery systems. While detailed experimental data and specific signaling pathway involvement are not extensively documented in publicly available literature, this paper will synthesize the existing information and provide general experimental frameworks for its characterization and use.
Introduction
This compound is a specialized phospholipid designed for advanced membrane studies and as a component in drug delivery vehicles.[1][2] Its structure, featuring a covalently attached cholesterol molecule, is intended to offer greater stability to lipid bilayers compared to formulations where cholesterol is simply intercalated within the membrane.[3] This modification is hypothesized to prevent the extraction of the sterol from the bilayer by biological components, a common challenge in liposomal drug delivery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for researchers in designing and preparing lipid-based formulations.
| Property | Value | Reference |
| CAS Number | 155401-41-5 | [1][3] |
| Chemical Name | 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | [1][3] |
| Molecular Formula | C₅₇H₁₀₀NO₁₀P | [1] |
| Molecular Weight | 990.38 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Purity | >99% | N/A |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol | N/A |
Role in Membrane Biophysics
This compound is described as a tool for the biophysical study of membranes.[3] The covalent linkage of cholesterol is designed to create a more stable and less dynamic membrane environment. This can be particularly useful for studying the influence of membrane rigidity on the function of embedded proteins or for creating model membranes with controlled properties.
Membrane Stability
The primary proposed function of this compound is to enhance the stability of lipid bilayers.[2][3] In conventional liposomes, cholesterol can be extracted from the bilayer by various biological components, leading to destabilization and premature drug release. The covalent attachment of cholesterol in this compound is intended to mitigate this issue.
Below is a conceptual workflow for assessing the stability of liposomes formulated with this compound compared to conventional liposomes.
Applications in Drug Delivery
The enhanced stability offered by this compound makes it a promising candidate for use in liposomal drug delivery systems.[1][2] Liposomes are versatile carriers for a wide range of therapeutic agents, and formulations with improved stability can lead to longer circulation times and more targeted drug delivery.
Potential as a Diagnostic Agent
One intriguing potential application of this compound is as a diagnostic agent for cancer. It has been suggested that this compound can bind to lipoprotein lipase (B570770) (LPL), an antigen that may be overexpressed on certain cancer cells.[4] This interaction could potentially be leveraged for the targeted delivery of imaging agents or therapeutics.
The proposed mechanism of interaction is depicted in the following signaling pathway diagram.
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
A common method for preparing liposomes is the thin-film hydration technique.
-
Dissolution: Dissolve this compound and any other lipids in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.
Characterization of Liposomes
Standard techniques for characterizing liposomes include:
-
Dynamic Light Scattering (DLS): To determine the mean particle size and size distribution.
-
Zeta Potential Measurement: To assess the surface charge of the liposomes, which influences their stability and interaction with biological systems.
-
Differential Scanning Calorimetry (DSC): To study the thermotropic behavior and phase transition temperature of the lipid bilayer.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the liposomes.
Conclusion
This compound (CAS 155401-41-5) is a novel, sterol-modified phospholipid with the potential to significantly enhance the stability of lipid bilayers. This property makes it a valuable tool for biophysical research and a promising component for the next generation of liposomal drug delivery systems. Its potential interaction with lipoprotein lipase opens up possibilities for targeted diagnostics and therapeutics in oncology. Further research is warranted to fully elucidate its in vivo behavior, mechanism of action in biological systems, and to develop detailed protocols for its application in drug development. The lack of extensive peer-reviewed data highlights an opportunity for new research to explore the full potential of this unique lipid.
References
- 1. The effect of increasing membrane curvature on the phase transition and mixing behavior of a dimyristoyl-sn-glycero-3-phosphatidylcholine/ distearoyl-sn-glycero-3-phosphatidylcholine lipid mixture as studied by Fourier transform infrared spectroscopy and differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | 155401-41-5 | FGA40141 [biosynth.com]
An In-depth Technical Guide to the Potential Applications of OChemsPC in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OChemsPC (1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a novel, synthetic sterol-modified phospholipid (SML) designed to enhance the stability and efficacy of liposomal drug delivery systems.[1][2][3] By covalently attaching a cholesterol moiety to the phospholipid backbone, this compound addresses a critical limitation of conventional liposomes: the rapid transfer of free cholesterol out of the lipid bilayer in a biological environment.[2][4][5] This leads to liposome (B1194612) destabilization and premature drug release. This compound and other SMLs form highly stable bilayers that significantly reduce cholesterol exchange, resulting in improved drug retention, extended circulation times, and potentially more effective drug delivery to target tissues.[2][3][5][6] This guide provides a comprehensive overview of this compound, including its physicochemical properties, potential applications in drug delivery, and detailed experimental protocols for its use in formulating and characterizing advanced liposomal drug carriers.
Core Concepts and Advantages of this compound
This compound is a chimeric molecule that combines the structural features of a phospholipid and cholesterol.[5] Its full chemical name is 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, and its CAS number is 155401-41-5.[1][3] The key innovation of this compound lies in the covalent linkage of cholesterol to the glycerophosphocholine backbone. This structural feature provides several advantages for drug delivery applications:
-
Enhanced Bilayer Stability: Liposomes formulated with this compound exhibit exceptional stability, particularly in the presence of serum.[5] The covalent attachment of cholesterol prevents its extraction by serum proteins and other biological membranes, a major cause of drug leakage from conventional liposomes.[4][5]
-
Reduced Cholesterol Exchange: The exchange of this compound between bilayers is more than 100-fold slower than that of free cholesterol.[5][6] This "non-exchangeable" nature is crucial for maintaining the integrity of the liposome during circulation.
-
Improved Drug Retention: The stable bilayer formed by this compound leads to significantly improved retention of encapsulated drugs. This is particularly beneficial for potent drugs like chemotherapeutics, where premature release can cause systemic toxicity.[5]
-
Potential for Improved Efficacy: By ensuring that the drug remains encapsulated until the liposome reaches the target site, this compound has the potential to improve the therapeutic efficacy of the delivered drug. Studies have shown that doxorubicin-containing SML liposomes are as effective as the commercial formulation Doxil® in treating murine colon carcinoma.[5][6]
The structure of this compound and its integration into a liposomal bilayer are depicted in the diagrams below.
References
- 1. Characterization of the colloidal properties, in vitro antifungal activity, antileishmanial activity and toxicity in mice of a di-stigma-steryl-hemi-succinoyl-glycero-phosphocholine liposome-intercalated amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disterolphospholipids: nonexchangeable lipids and their application to liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Colloidal Properties, In vitro Antifungal Activity, Antileishmanial Activity and Toxicity in Mice of a Distigmasterylhemisuccinoyl-glycerophosphocholine Liposome-Intercalated Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
OChemsPC vs. Cholesterol in Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) and cholesterol on membrane fluidity. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on cholesteryl hemisuccinate (CHS) as a proxy for the cholesteryl hemisuccinoyl moiety of this compound. This analysis is supplemented with extensive data on the well-established role of cholesterol in modulating membrane biophysical properties.
Introduction: Modulators of Membrane Fluidity
Biological membranes are dynamic structures whose fluidity is critical for cellular processes. Membrane fluidity, largely governed by the lipid composition, influences protein function, signaling, and transport. Cholesterol is a key regulator of membrane fluidity in mammalian cells, known for its ordering and condensing effects on phospholipid bilayers.
This compound is a synthetic phospholipid where a cholesteryl hemisuccinoyl moiety is covalently attached to the glycerol (B35011) backbone. This tethering of the sterol moiety is expected to influence its interaction with the surrounding lipid matrix compared to free cholesterol, potentially offering unique properties for applications such as liposomal drug delivery. This guide delves into the comparative biophysical effects of these two molecules.
Comparative Analysis of Membrane Properties
The primary role of cholesterol in a fluid lipid bilayer is to induce the liquid-ordered (l_o) phase, characterized by high acyl chain order and high lateral mobility. This leads to a decrease in membrane fluidity and an increase in membrane thickness and mechanical rigidity.
While direct experimental data for this compound is scarce, molecular dynamics (MD) simulations of cholesteryl hemisuccinate (CHS) in phospholipid bilayers provide valuable insights. These studies suggest that CHS, particularly in its protonated state, mimics many of the properties of cholesterol. However, there are notable differences.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from molecular dynamics simulations, comparing the effects of cholesterol and cholesteryl hemisuccinate (protonated, CHS; deprotonated, CHSA) on dipalmitoylphosphatidylcholine (DPPC) lipid bilayers.
Table 1: Effect on Acyl Chain Order (SCD)
| Molecule | Concentration (mol%) | Average SCD (sn-1 chain) | Average SCD (sn-2 chain) |
| Cholesterol | 30 | ~0.85 | ~0.84 |
| CHS (protonated) | 30 | ~0.82 | ~0.81 |
| CHSA (deprotonated) | 30 | ~0.78 | ~0.77 |
| None (Pure DPPC) | 0 | ~0.45 | ~0.45 |
Note: SCD is the deuterium (B1214612) order parameter, a measure of acyl chain ordering. Higher values indicate a more ordered (less fluid) membrane. Data is approximated from multiple MD simulation studies.
Table 2: Effect on Membrane Structural Parameters
| Molecule | Concentration (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) |
| Cholesterol | 30 | ~56 | ~45 |
| CHS (protonated) | 30 | ~58 | ~43 |
| CHSA (deprotonated) | 30 | ~60 | ~42 |
| None (Pure DPPC) | 0 | ~63 | ~38 |
Note: Area per lipid reflects the packing density of the membrane. Bilayer thickness is typically measured as the phosphate-to-phosphate distance. Data is approximated from multiple MD simulation studies.
These data suggest that while both cholesterol and CHS increase membrane order and thickness while decreasing the area per lipid, cholesterol is generally more effective. The deprotonated form of CHS, which would be relevant at physiological pH, shows a weaker ordering and condensing effect compared to both cholesterol and protonated CHS. The covalent linkage in this compound would further constrain the sterol's mobility, potentially leading to a more localized and possibly less pronounced effect on the bulk membrane properties compared to free cholesterol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize membrane fluidity.
Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar vesicles for biophysical studies.[1][2][3][4]
Materials:
-
Phospholipids (e.g., DOPC, DPPC) and sterols (cholesterol or this compound)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired lipids and sterols in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation above the lipid phase transition temperature (T_m). This forms multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder. This will produce a homogenous population of LUVs.
Fluorescence Anisotropy using DPH
Fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a widely used technique to measure membrane fluidity. DPH is a hydrophobic probe that partitions into the acyl chain region of the bilayer.[5][6][7][8][9]
Materials:
-
Liposome suspension
-
DPH stock solution (in a suitable solvent like THF or DMSO)
-
Fluorometer with polarization filters
Procedure:
-
Prepare a dilute suspension of liposomes in buffer.
-
Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for probe incorporation into the membranes.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. Simultaneously, measure the intensities with a horizontally polarized excitation (I_HV and I_HH) to correct for instrument bias (G-factor).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (G-factor) = I_HV / I_HH.
Higher anisotropy values correspond to more restricted rotational motion of the probe, indicating a more ordered and less fluid membrane.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to lipid packing.[10][11][12][13]
Materials:
-
Liposome or Giant Unilamellar Vesicle (GUV) suspension
-
Laurdan stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrofluorometer or a fluorescence microscope equipped with appropriate filters
Procedure:
-
Label the liposomes or GUVs with Laurdan at a lipid-to-probe molar ratio of about 500:1.
-
Incubate for 20-30 minutes at the desired temperature.
-
Excite the sample at ~340-360 nm.
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered phases) and ~490 nm (characteristic of disordered phases).
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
GP values range from +1 (highly ordered) to -1 (highly disordered). Higher, more positive GP values indicate a more ordered, less hydrated, and less fluid membrane environment.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into membrane dynamics and the interactions between lipids and sterols.[14][15][16][17][18][19]
Software:
-
GROMACS or similar MD engine
-
CHARMM-GUI for system building
-
VMD for visualization and analysis
General Workflow:
-
System Building (using CHARMM-GUI):
-
Use the Membrane Builder tool in CHARMM-GUI.[14][15][20][21][22]
-
Define the lipid composition (e.g., DPPC) and the concentration of the sterol (cholesterol or a model for this compound). For this compound, a custom topology and parameter file would be required.
-
The tool will generate the lipid bilayer, solvate it with water, and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial configuration.
-
-
Equilibration:
-
Run a series of short simulations with position restraints on the lipid headgroups and the sterol to allow the water and lipid tails to equilibrate. These restraints are gradually released.
-
A final equilibration step is run in the NPT ensemble (constant number of particles, pressure, and temperature) to ensure the system reaches the correct density.
-
-
Production Run:
-
Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the desired membrane properties.
-
-
Analysis:
-
Calculate properties such as the deuterium order parameter (S_CD), area per lipid, bilayer thickness, and lateral diffusion coefficients from the simulation trajectory.
-
Signaling Pathways and Logical Relationships
Membrane fluidity, as modulated by cholesterol and potentially by this compound, has profound implications for cellular signaling. For instance, the formation of lipid rafts, which are cholesterol- and sphingolipid-enriched domains, serves to compartmentalize signaling molecules, thereby regulating their activity. The altered membrane properties induced by this compound could similarly influence the formation of such domains and the function of embedded proteins.
Conclusion
Cholesterol is a potent regulator of membrane fluidity, inducing a more ordered and less permeable state in phospholipid bilayers. This compound, by virtue of its covalently attached cholesteryl hemisuccinoyl moiety, is expected to exert similar, albeit likely more localized, ordering effects. The available data from studies on the closely related molecule, cholesteryl hemisuccinate, suggests that the ordering effect may be weaker than that of cholesterol, particularly at physiological pH.[23][24][25][26][27]
The tethered nature of the sterol in this compound prevents its free exchange between membranes, a property that could be advantageous in the design of stable liposomal drug delivery systems. Further direct experimental and computational studies on this compound are warranted to fully elucidate its biophysical properties and its potential as a cholesterol substitute in various applications. This guide provides the foundational knowledge and experimental frameworks for undertaking such investigations.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. protocols.io [protocols.io]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. compchems.com [compchems.com]
- 15. ks.uiuc.edu [ks.uiuc.edu]
- 16. youtube.com [youtube.com]
- 17. Running membrane simulations in GROMACS - GROMACS 2025.1 documentation [manual.gromacs.org]
- 18. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Item - Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs - figshare - Figshare [figshare.com]
- 26. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity OChemsPC for Advanced Drug Delivery and Membrane Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC), a key synthetic phospholipid in modern drug delivery and membrane biophysics research. This document details the properties, commercial sources, and experimental applications of this compound, offering a valuable resource for researchers and professionals in the field.
Introduction to this compound
This compound is a synthetic phosphatidylcholine analog designed to mimic the structural and functional attributes of natural membrane phospholipids (B1166683) while offering enhanced chemical stability[]. Its unique structure, which incorporates a cholesterol moiety, provides significant advantages in the formulation of drug delivery systems, particularly liposomes. This compound is engineered with balanced hydrophilic and hydrophobic domains, enabling it to form well-organized bilayers suitable for constructing liposomes and supported lipid membranes[]. These properties make it an ideal tool for investigating membrane dynamics, surface adsorption processes, and for developing advanced phospholipid-based therapeutic formulations[].
The sterol-modified nature of this compound stabilizes lipid bilayers and, importantly, the phospholipid does not exchange between membranes as freely as cholesterol[2][3]. This characteristic is particularly beneficial for improving liposomal drug delivery in environments where free cholesterol extraction from bilayers is prevalent, such as in the skin, lungs, or blood.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable commercial suppliers. The following table summarizes the key quantitative data provided by these vendors, facilitating easy comparison for procurement and experimental design.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Temperature |
| Avanti Polar Lipids (via Sigma-Aldrich) | This compound, Avanti Research™ - A Croda Brand 880344P, powder | 155401-41-5 | >99% (TLC) | C₅₇H₁₀₀NO₁₀P | 990.38 | -20°C |
| BOC Sciences | This compound | 155401-41-5 | >99% | C₅₇H₁₀₀NO₁₀P | 990.38 | - |
| MedChemExpress | This compound | 155401-41-5 | - | - | - | Room temperature (in continental US) |
| Biosynth | 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | 155401-41-5 | - | - | - | - |
| Alfa Chemistry | This compound | 155401-41-5 | >99% | C₅₇H₁₀₀NO₁₀P | 990.378 | -20°C |
Experimental Protocols: Liposome Preparation with this compound
The following is a generalized protocol for the preparation of liposomes using this compound, adapted from standard lipid film hydration methods. This protocol is intended as a guide and may require optimization based on the specific application and other lipids included in the formulation.
Materials:
-
This compound powder
-
Other desired lipids (e.g., helper lipids)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration:
-
Hydrate the dry lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size using an extruder. This method generally produces vesicles with a more uniform size distribution.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships involving this compound.
References
Methodological & Application
Application Notes and Protocols for OChemsPC Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal vehicles for drug delivery.[1] The incorporation of modified lipids, such as oxidized cholesterol derivatives like OChemsPC (oxidized cholesteryl 3'-carboxypent-2'-en-1'-yl ether), can modulate the physicochemical properties and biological activity of liposomes. Oxidized phospholipids (B1166683) and cholesterol in liposomes can influence membrane stability, fluidity, and interactions with cells.[2][3] Notably, certain oxidized lipids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses, thereby conferring cytoprotective effects.
This document provides a detailed protocol for the preparation of liposomes incorporating this compound using the widely accepted thin-film hydration method followed by extrusion. While specific quantitative data for this compound-containing liposomes is not extensively available in publicly accessible literature, this protocol is based on established principles for formulating liposomes with standard and modified lipids. The provided tables offer representative data for liposomes containing varying ratios of standard cholesterol to illustrate the impact of composition on physicochemical characteristics.
Data Presentation: Physicochemical Properties of Liposomes
The formulation of liposomes with desired characteristics requires careful optimization of the lipid composition. The molar ratio of phospholipids, cholesterol, and any modified lipids significantly impacts the size, charge, and stability of the vesicles. The following tables present typical data for liposomes composed of a common phospholipid (DOPC or DSPC) and cholesterol at various molar ratios. This data serves as a reference for understanding how lipid composition affects the key quality attributes of liposomes.
Table 1: Influence of Phospholipid to Cholesterol Molar Ratio on Liposome (B1194612) Size and Polydispersity Index (PDI)
| Phospholipid | Phospholipid:Cholesterol (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) |
| DSPC | 100:0 | 360.6 ± 6.7 | > 0.5 (unstable) |
| DSPC | 80:20 | 268.9 ± 6.8 | < 0.3 |
| DSPC | 70:30 | - | - |
| DSPC | 60:40 | - | - |
| DSPC | 55:45 | - | - |
| DOPC | 100:0 | - | - |
| DOPC | 80:20 | - | - |
| DOPC | 70:30 | 105 ± 3 | < 0.2 |
| DOPC | 50:50 | 118 ± 4 | < 0.2 |
Data is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.[4][5]
Table 2: Influence of Lipid Composition on Zeta Potential
| Phospholipid | Phospholipid:Cholesterol (molar ratio) | Zeta Potential (mV) |
| DSPC | 100:0 | +0.79 ± 0.11 |
| DSPC | 70:30 | -0.71 ± 0.18 |
| DPPC | 100:0 | +0.92 ± 0.16 |
| DPPC | 70:30 | -0.41 ± 0.25 |
| DOPC/DC-Chol | - | +20 to +27 |
| DOPC/Chol | - | -3.7 |
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of colloidal stability. Values further from zero (positive or negative) generally indicate greater stability.[4][6]
Experimental Protocol: this compound Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol details the step-by-step procedure for preparing unilamellar liposomes containing this compound.
Materials and Equipment
-
Lipids:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid
-
Cholesterol
-
This compound (oxidized cholesteryl 3'-carboxypent-2'-en-1'-yl ether)
-
-
Solvents (HPLC grade or equivalent):
-
Chloroform
-
Methanol
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Nitrogen or Argon gas cylinder with a gentle stream delivery system
-
Vacuum pump
-
Water bath sonicator
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (gas-tight)
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Procedure
-
Lipid Film Formation:
-
In a clean round-bottom flask, combine the desired amounts of DOPC, cholesterol, and this compound dissolved in a chloroform:methanol mixture (typically 2:1 v/v). The total lipid concentration is typically in the range of 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid (for DOPC, this is below room temperature).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.
-
-
Hydration:
-
Hydrate the dry lipid film by adding the desired volume of degassed PBS (pH 7.4). The buffer should be pre-warmed to a temperature above the Tc of the lipids.
-
Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs). Occasional gentle vortexing can aid in the hydration process.
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extrusion device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Transfer the MLV suspension to a gas-tight syringe.
-
Pass the MLV suspension through the extruder assembly into a second syringe.
-
Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
The resulting liposome suspension should appear translucent.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 indicates a monodisperse population.[7]
-
Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential using the same DLS instrument.
-
Encapsulation Efficiency (for drug-loaded liposomes): If a drug is encapsulated, separate the free drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Storage:
-
Store the final liposome suspension in a sealed, airtight vial, purged with nitrogen or argon gas to prevent lipid oxidation.
-
For short-term storage, keep at 4°C. For long-term storage, freezing at -20°C or -80°C may be possible, but freeze-thaw cycles should be avoided. Stability under these conditions should be validated.
-
Signaling Pathway and Experimental Workflow
This compound Liposome-Mediated Nrf2 Signaling Pathway
Caption: Nrf2 signaling pathway activated by this compound liposomes.
Experimental Workflow for this compound Liposome Preparation
Caption: Workflow for this compound liposome preparation and characterization.
References
- 1. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Incorporating OChemsPC into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a novel, synthetic sterol-modified phospholipid (SML). It incorporates a cholesterol moiety covalently attached to the sn-2 position of a glycerophosphocholine backbone via a hemisuccinate linker, with an unsaturated oleoyl (B10858665) chain at the sn-1 position. This unique chimeric structure is designed to mimic the essential membrane functions of free cholesterol while overcoming one of its critical limitations in drug delivery applications: its tendency to transfer out of liposome (B1194612) bilayers.
These application notes provide a comprehensive guide to the use of this compound in creating highly stable model membranes, presenting key quantitative data and detailed experimental protocols for its incorporation and characterization. The primary advantage of this compound is to form robust liposomal bilayers that resist cholesterol extraction by serum proteins or other biological membranes, thereby enhancing vesicle stability and preventing premature leakage of encapsulated contents.[1][2]
Application Notes: Key Advantages and Physical Properties
Enhanced Bilayer Stability and Reduced Permeability
A major challenge in liposomal drug delivery is maintaining the integrity of the vesicle in systemic circulation. Serum proteins, particularly albumin and lipoproteins, can act as sinks for free cholesterol, extracting it from the liposome bilayer. This depletion increases membrane permeability and leads to the premature release of the therapeutic payload, reducing efficacy and increasing potential off-target toxicity.[1]
This compound is a "nonexchangeable" sterol, meaning its covalent linkage to the phospholipid backbone prevents its transfer and extraction.[1] This results in liposomes with significantly enhanced stability and content retention, even in the presence of biological fluids like fetal bovine serum (FBS).[1][2]
Retained Membrane Condensing Effect
Like free cholesterol, the cholesteryl group in this compound orients itself within the hydrocarbon region of the lipid bilayer. It retains the critical membrane-condensing properties of free cholesterol, increasing the packing density of adjacent phospholipids.[3] This leads to a decrease in the area per molecule, a reduction in passive permeability to small solutes, and the elimination of the sharp gel-to-liquid crystalline phase transition of the primary phospholipid component.[2][4]
Modulation of Membrane Fluidity
The incorporation of the rigid sterol ring of this compound into a fluid-phase phospholipid matrix (like those made from POPC or DOPC) decreases the overall membrane fluidity.[5] This effect is analogous to that of free cholesterol. The restriction of acyl chain motion can be quantified by measuring the fluorescence anisotropy of membrane-embedded probes. Conversely, when added to a gel-phase lipid like DPPC below its phase transition temperature, the bulky cholesteryl group disrupts the highly ordered acyl chain packing, leading to an increase in fluidity in that specific phase.
Data Presentation: Quantitative Effects of SML Incorporation
The following tables summarize quantitative data on the effects of incorporating sterol-modified lipids (SMLs), like this compound, into model membranes. Data is derived from studies on this compound and closely related SML analogs (e.g., PChemsPC, ChcMaPC) and serves as a strong indicator of expected performance.
Table 1: Liposome Stability in Biological Media
This table compares the content retention of liposomes formulated with a nonexchangeable SML versus those with free cholesterol when incubated in 30% fetal bovine serum (FBS).
| Liposome Composition | Incubation Time in 30% FBS (37°C) | Calcein Remaining (%) | Reference |
| DSPC / Cholesterol (3:2 molar ratio) | 4 weeks | < 40% | [1] |
| ChcMaPC (SML Analog) | 4 weeks | > 90% | [1] |
Table 2: Thermotropic Properties by Differential Scanning Calorimetry (DSC)
This table shows the typical effect of incorporating cholesterol or SMLs on the phase transition of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
| Lipid Composition | Pre-transition (Tₚ) | Main Transition Temp (Tₘ) | Main Transition Enthalpy (ΔH) | Effect Description | Reference |
| Pure DPPC | ~35 °C | ~41.5 °C | High | Sharp, highly cooperative transition | [6] |
| DPPC / 30 mol% Cholesterol | Abolished | Broadened / Abolished | Significantly Reduced | Eliminates phase transitions, creating a liquid-ordered (Lo) phase | [2][4] |
| DPPC / 30 mol% SML (Expected) | Abolished | Broadened / Abolished | Significantly Reduced | SMLs are expected to mimic the effect of free cholesterol on phase behavior | [2] |
Table 3: Membrane Fluidity by Steady-State Fluorescence Anisotropy
This table illustrates the expected effect of this compound on the fluidity of a fluid-phase membrane, as measured by the steady-state fluorescence anisotropy (r) of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Higher anisotropy values indicate lower membrane fluidity.
| Membrane Composition (in a fluid lipid like POPC) | Expected Fluorescence Anisotropy (r) | Interpretation | Reference |
| Pure POPC | Low (~0.1 - 0.15) | High fluidity / High rotational freedom of probe | [7] |
| POPC / 30 mol% Cholesterol | High (~0.3 - 0.35) | Low fluidity / Restricted probe rotation | [8] |
| POPC / 30 mol% this compound | High (~0.3 - 0.35) | This compound mimics cholesterol's ordering effect, decreasing fluidity | [3] |
Mandatory Visualizations
References
- 1. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Anionic Lipids on Mammalian Plasma Cell Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-Inserting α‑Lipid Polymers: Understanding Lipid Membrane Insertion and Effect on Membrane Fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mpikg.mpg.de [mpikg.mpg.de]
- 8. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: OChemSP C Platform for In Vitro Drug Release Studies
Introduction
In vitro drug release (IVRT) studies are a critical component in the development and quality control of various dosage forms.[1][2][3] These studies are essential for evaluating the performance of drug products, ensuring batch-to-batch consistency, and supporting regulatory submissions.[4] The OChemSP C platform is designed to provide a versatile and robust environment for conducting IVRT of a wide range of pharmaceutical formulations, including semi-solid dosage forms, nanoparticles, and implants.[1][5] This application note provides a detailed protocol for utilizing the OChemSP C system to assess the release kinetics of a therapeutic agent from a hydrogel formulation.
The OChemSP C system facilitates the simulation of physiological conditions in a controlled laboratory setting, allowing for the precise measurement of drug release over time.[3] It accommodates various IVRT methods, including the widely used sample and separate technique and dialysis membrane method.[6] Key parameters such as temperature, agitation, and the composition of the release medium can be precisely controlled to mimic the intended biological environment.[4]
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro drug release study using the OChemSP C platform with a hypothetical hydrogel formulation containing "Drug X".
1. Materials and Reagents
-
Drug Formulation: Hydrogel containing a known concentration of Drug X.
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4. The choice of medium may vary depending on the drug and physiological compartment being simulated.[1]
-
OChemSP C System: Including release cells, stirring mechanism, and temperature control unit.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system for drug quantification.[1]
-
Syringes and Filters: For sample collection and preparation.
-
Dialysis Membranes: (If using the dialysis method) with an appropriate molecular weight cut-off (MWCO).[6]
-
Other lab essentials: Pipettes, vials, and other standard laboratory equipment.
2. OChemSP C System Setup
-
Ensure the OChemSP C system is clean and calibrated according to the manufacturer's instructions.
-
Set the temperature of the system to 37°C ± 0.5°C to simulate physiological conditions.[7]
-
Prepare the release medium (PBS, pH 7.4) and de-gas it to prevent the formation of bubbles that could interfere with the experiment.
-
Fill the release cells with a predetermined volume of the release medium.
-
Set the stirring speed to a consistent rate (e.g., 100 rpm) to ensure uniform drug distribution in the medium.
3. Experimental Procedure: Sample and Separate Method
The sample and separate method is a straightforward and commonly used technique for IVRT.[6]
-
Accurately weigh a sample of the Drug X hydrogel formulation.
-
Carefully place the hydrogel sample into the release cell containing the pre-warmed release medium.
-
Start the stirring mechanism and the timer simultaneously.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).[1]
-
Immediately after each withdrawal, replenish the release cell with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[1]
-
Filter the collected samples to remove any undissolved particles before analysis.
-
Analyze the concentration of Drug X in the collected samples using a validated HPLC method.
4. Data Analysis
-
Calculate the cumulative amount of Drug X released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas).[8]
Data Presentation
The quantitative data from the in vitro drug release study should be summarized in a clear and structured table for easy comparison and analysis.
Table 1: Cumulative Drug Release of Drug X from Hydrogel Formulation
| Time (hours) | Concentration of Drug X (µg/mL) | Cumulative Amount Released (µg) | Cumulative Percentage Released (%) |
| 0.5 | 15.2 | 152 | 7.6 |
| 1 | 28.9 | 289 | 14.5 |
| 2 | 55.1 | 551 | 27.6 |
| 4 | 98.6 | 986 | 49.3 |
| 6 | 135.4 | 1354 | 67.7 |
| 8 | 162.3 | 1623 | 81.2 |
| 12 | 188.7 | 1887 | 94.4 |
| 24 | 198.5 | 1985 | 99.3 |
Mandatory Visualization
Caption: Workflow for in vitro drug release studies using the OChemSP C platform.
The OChemSP C platform provides a reliable and versatile solution for conducting in vitro drug release studies. The detailed protocol presented in this application note offers a systematic approach to evaluating the release characteristics of pharmaceutical formulations. The ability to precisely control experimental parameters ensures the generation of high-quality, reproducible data that is essential for drug development and regulatory compliance.
References
- 1. agnopharma.com [agnopharma.com]
- 2. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. In-Vitro Drug Release Study: Significance and symbolism [wisdomlib.org]
- 4. jmolner.com [jmolner.com]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro drug release experiment: Significance and symbolism [wisdomlib.org]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
Application Notes and Protocols for OChemsPC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OChemsPC is a novel synthetic compound demonstrating significant potential as an anti-cancer agent in preliminary screenings. These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound and to characterize its effects on cancer cell lines. The following protocols for cell viability, apoptosis, and autophagy assays are designed to be broadly applicable, though cell line-specific optimization is recommended.
Mechanism of Action
The precise mechanism of this compound is under investigation, but initial studies suggest it may induce cell death through the modulation of key signaling pathways involved in apoptosis and autophagy. It is hypothesized that this compound disrupts cellular homeostasis, leading to programmed cell death in cancerous cells while exhibiting lower toxicity in normal cells.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following tables summarize the dose-dependent effects of this compound on the viability and apoptotic activity of different cancer cell lines after a 48-hour treatment period.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 12.1 |
| HeLa | Cervical Cancer | 22.4 |
Table 2: Induction of Apoptosis by this compound (48h Treatment)
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 0 (Control) | 4.2 ± 0.8 |
| 10 | 25.6 ± 2.1 | |
| 20 | 58.3 ± 4.5 | |
| A549 | 0 (Control) | 3.8 ± 0.5 |
| 10 | 22.1 ± 1.9 | |
| 20 | 51.7 ± 3.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]
Autophagy Assay (LC3-II Immunoblotting)
This protocol assesses the induction of autophagy by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Primary antibody (anti-LC3)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. A positive control (e.g., rapamycin) and a negative control should be included.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Visualizations
Caption: Workflow for this compound characterization.
Caption: this compound signaling pathways.
References
Application Notes and Protocols for OChemsPC Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized phospholipids (B1166683) (OxPLs), such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), collectively referred to herein as OChemsPC, are gaining significant attention in biomedical research. Beyond their roles as biomarkers for oxidative stress and inflammation, their unique physicochemical properties are being explored for novel drug delivery applications. The presence of hydrophilic and reactive moieties on the truncated sn-2 acyl chain of this compound can alter the characteristics of lipid bilayers, potentially influencing drug encapsulation, release kinetics, and interaction with target cells.
These application notes provide a detailed framework for the formulation, characterization, and in vivo evaluation of this compound-containing liposomes for drug delivery in animal models. The protocols are based on established liposomal preparation techniques, adapted for the inclusion of oxidized phospholipids, and focus on the delivery of the chemotherapeutic agent doxorubicin (B1662922) as a primary example.
I. This compound Liposome (B1194612) Formulation and Characterization
A. Rationale for Using this compound in Drug Delivery
The incorporation of this compound into liposomal formulations may offer several advantages:
-
Modulated Drug Release: The altered packing of phospholipids due to the bulky, oxidized sn-2 chain can influence membrane fluidity and permeability, potentially leading to a more controlled release of the encapsulated drug.
-
Enhanced Cellular Interaction: this compound can be recognized by various scavenger receptors on immune cells, which could be leveraged for targeted drug delivery to inflammatory sites or tumors with significant macrophage infiltration.
-
Bioactive Carrier: this compound itself is biologically active and can modulate various signaling pathways, which might synergize with the encapsulated therapeutic agent.
B. Protocol: Preparation of Doxorubicin-Loaded this compound Liposomes
This protocol is adapted from the thin-film hydration method, a common technique for liposome preparation.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) or other this compound
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (350 mM)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound), but this can be optimized.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a 350 mM ammonium sulfate solution by vortexing at 60-65°C for 30 minutes. This creates multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder at 60-65°C to produce unilamellar vesicles (LUVs) of a defined size.
-
-
Doxorubicin Loading (Remote Loading):
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) solution.
-
Add doxorubicin HCl solution to the liposome suspension and incubate at 60°C for 1-2 hours. The ammonium sulfate gradient drives the encapsulation of doxorubicin.
-
Remove unencapsulated doxorubicin by dialysis against PBS at 4°C.
-
C. Characterization of this compound Liposomes
Table 1: Physicochemical Characterization of Doxorubicin-Loaded this compound Liposomes
| Parameter | Method | Typical Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%) | HPLC | > 90% |
| Drug Loading (%) | HPLC | 1 - 5% (w/w) |
II. In Vivo Animal Studies
A. Experimental Workflow for In Vivo Efficacy and Toxicity Studies
Caption: Workflow for in vivo evaluation of doxorubicin-loaded this compound liposomes.
B. Protocol: In Vivo Antitumor Efficacy Study
Animal Model:
-
Female BALB/c mice (6-8 weeks old).
-
Tumor cells: 4T1 murine breast carcinoma cells.
-
Inject 1 x 10^6 4T1 cells subcutaneously into the mammary fat pad.
-
Allow tumors to reach a volume of approximately 100 mm³ before starting treatment.
Treatment Groups (n=8-10 mice per group):
-
Saline (control)
-
Free Doxorubicin (5 mg/kg)
-
Doxorubicin-loaded conventional liposomes (5 mg/kg)
-
Doxorubicin-loaded this compound liposomes (5 mg/kg)
Administration:
-
Administer treatments via intravenous (i.v.) injection into the tail vein once a week for three weeks.
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).
-
Record body weight twice weekly as an indicator of systemic toxicity.
-
Monitor animal health daily and euthanize if humane endpoints are reached.
-
At the end of the study, collect tumors and major organs (heart, liver, spleen, kidneys, lungs) for histological analysis (H&E staining) and assessment of cardiotoxicity (e.g., TUNEL staining for apoptosis).
C. Pharmacokinetic and Biodistribution Studies
Protocol:
-
Administer a single i.v. dose of the different doxorubicin formulations to non-tumor-bearing mice.
-
At various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, collect blood samples via cardiac puncture.
-
Harvest major organs and tumors (in a separate cohort of tumor-bearing mice).
-
Extract doxorubicin from plasma and tissue homogenates.
-
Quantify doxorubicin concentration using HPLC with fluorescence detection.
Table 2: Representative Pharmacokinetic Parameters of Doxorubicin Formulations in Mice
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |
| Free Doxorubicin | 5.2 | 8.7 | 1.5 |
| Conventional Liposomes | 25.8 | 350.4 | 18.2 |
| This compound Liposomes | To be determined | To be determined | To be determined |
Table 3: Representative Biodistribution of Doxorubicin 24h Post-Injection (% Injected Dose per Gram of Tissue)
| Organ | Free Doxorubicin | Conventional Liposomes | This compound Liposomes |
| Tumor | 1.5 | 8.2 | To be determined |
| Heart | 4.1 | 2.5 | To be determined |
| Liver | 10.2 | 15.6 | To be determined |
| Spleen | 8.5 | 12.1 | To be determined |
III. Signaling Pathways
The observed in vivo effects of doxorubicin-loaded this compound liposomes will be a combination of the cytotoxic action of doxorubicin and the bioactivity of this compound.
A. Doxorubicin-Induced Cytotoxicity Pathway
Doxorubicin primarily exerts its anticancer effects through the induction of DNA damage and apoptosis.
Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.
B. This compound-Modulated Signaling Pathways
This compound can influence various signaling cascades, particularly those related to inflammation and cellular stress. These pathways may impact the tumor microenvironment and the overall response to therapy.
Caption: this compound interaction with cell surface receptors and downstream effects.
IV. Conclusion
The use of this compound in liposomal drug delivery systems represents a novel and promising strategy. The protocols and application notes provided here offer a comprehensive guide for researchers to formulate, characterize, and evaluate these advanced nanomedicines in preclinical animal models. The potential for modulated drug release, targeted delivery, and synergistic bioactivity warrants further investigation to unlock the full therapeutic potential of this compound-based formulations. Careful optimization and thorough in vivo testing will be crucial for translating these innovative concepts into clinically relevant cancer therapies.
Application Notes and Protocols for Sterile Filtration of OChemsPC Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomal formulations are a cornerstone of modern drug delivery, enabling targeted therapy and improving the therapeutic index of encapsulated agents. The sterile filtration of these formulations is a critical step in their manufacturing process, ensuring the removal of microbial contaminants to produce a safe and effective parenteral product.[1][2] However, the particulate nature and size of liposomes present unique challenges to this unit operation, including potential filter fouling, loss of product, and alteration of liposome (B1194612) characteristics.[1][3][4]
These application notes provide a comprehensive guide to the sterile filtration of OChemsPC liposomal formulations. This compound liposomes are a versatile platform for the delivery of a wide range of therapeutic molecules. This document outlines the critical process parameters, provides a detailed experimental protocol for sterile filtration, and describes the necessary analytical methods for characterizing the liposomes before and after filtration to ensure product quality.
Challenges in Sterile Filtration of Liposomes
The sterile filtration of liposomal formulations is more complex than that of simple aqueous solutions. Key challenges include:
-
Size-Exclusion and Filter Fouling: Liposomes, typically in the size range of 100-200 nm, can be close in size to the pores of sterilizing-grade filters (typically 0.22 µm), leading to filter blockage and reduced throughput.
-
Deformation and Rupture: The shear forces exerted during filtration can deform or rupture the liposomes, leading to leakage of the encapsulated drug and a loss of formulation integrity.
-
Bacterial Penetration: The presence of lipids can, in some cases, increase the risk of bacteria passing through the filter, compromising the sterility of the final product.
-
Lipid-Membrane Interactions: Interactions between the lipid components of the liposomes and the filter membrane material can lead to adsorption and loss of product.
Optimizing filtration process parameters and careful selection of filters are crucial to mitigate these challenges.
Experimental Protocol: Sterile Filtration of this compound Liposomes
This protocol details the steps for the sterile filtration of a batch of this compound liposomal formulation.
Materials and Equipment
-
This compound Liposome Suspension (unfiltered)
-
Sterilizing-Grade Filter Cartridge (e.g., 0.22 µm Polyethersulfone (PES) membrane)
-
Peristaltic Pump or Pressure Vessel
-
Sterile Receiving Vessel
-
Pressure Gauge
-
Tubing and Connectors (sterile)
-
Laminar Flow Hood or Biosafety Cabinet
-
Dynamic Light Scattering (DLS) Instrument
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug concentration measurement
Pre-Filtration Characterization
Before filtration, it is essential to characterize the this compound liposome suspension to establish a baseline.
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a sample of the unfiltered liposome suspension with an appropriate buffer.
-
Measure the mean particle size and PDI using Dynamic Light Scattering (DLS).
-
Perform the measurement in triplicate and record the average and standard deviation.
-
-
Encapsulation Efficiency (%EE):
-
Determine the total drug concentration (encapsulated + unencapsulated). This may involve disrupting the liposomes with a suitable solvent.
-
Separate the unencapsulated "free" drug from the liposomes using a method like dialysis, centrifugation, or size exclusion chromatography.
-
Measure the concentration of the free drug.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Filtration Workflow
The following workflow outlines the sterile filtration process.
Step-by-Step Filtration Procedure
-
Assembly: In a laminar flow hood, aseptically assemble the filtration train consisting of the pump, tubing, filter cartridge, and sterile receiving vessel.
-
Filter Wetting: Prime the system and wet the filter membrane by passing a suitable buffer (e.g., phosphate-buffered saline) through the filter according to the manufacturer's instructions. This helps to ensure the integrity of the filter and remove any potential extractables.
-
Filtration:
-
Transfer the unfiltered this compound liposome suspension to the inlet of the filtration system.
-
Start the pump or apply pressure to initiate filtration. A constant differential pressure is often recommended. Studies have shown that increasing the differential pressure can improve throughput. For this compound liposomes, a differential pressure of 15-30 psi is a good starting point.
-
Monitor the pressure throughout the filtration process. A rapid increase in pressure may indicate filter fouling.
-
Collect the sterile, filtered liposome suspension in the receiving vessel.
-
-
Post-Filtration Characterization:
-
Immediately after filtration, take a sample of the filtered this compound liposome suspension.
-
Repeat the characterization tests performed pre-filtration:
-
Particle Size and PDI measurement using DLS.
-
Encapsulation Efficiency (%EE) determination.
-
-
Data Presentation and Analysis
Summarizing the characterization data in a clear and structured manner is crucial for evaluating the impact of the sterile filtration process on the this compound liposomal formulation.
Table 1: Physicochemical Characterization of this compound Liposomes Pre- and Post-Sterile Filtration
| Parameter | Pre-Filtration | Post-Filtration | Acceptance Criteria |
| Mean Particle Size (nm) | 135 ± 5 | 132 ± 4 | 120 - 150 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.11 ± 0.02 | < 0.2 |
| Encapsulation Efficiency (%) | 92 ± 3 | 90 ± 4 | > 85% |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results.
The results should be analyzed to ensure that the sterile filtration process did not significantly alter the critical quality attributes of the this compound liposomes. A minimal decrease in particle size and a slight reduction in encapsulation efficiency are generally expected and acceptable.
Critical Process Parameters and Optimization
The success of sterile filtration for liposomal formulations is highly dependent on several process parameters.
-
Liposome Characteristics: Smaller and more uniformly sized liposomes generally exhibit better filterability. For this compound liposomes, a mean particle size of around 130-140 nm with a PDI below 0.2 is ideal for sterile filtration.
-
Filter Selection: Polyethersulfone (PES) membranes are commonly used for liposome filtration due to their low protein binding and good flow rate characteristics. Using a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) before the final 0.22 µm sterilizing filter can help to improve throughput by removing larger aggregates.
-
Process Conditions: As mentioned, operating at a higher differential pressure can enhance filtration capacity. However, excessive pressure should be avoided as it may lead to liposome deformation or even bacterial penetration. The optimal pressure should be determined for each specific formulation.
Conclusion
The sterile filtration of this compound liposomal formulations is a critical manufacturing step that requires careful consideration of the formulation characteristics and process parameters. By following the detailed protocol and performing thorough pre- and post-filtration characterization, researchers and drug development professionals can ensure the production of a sterile and high-quality liposomal drug product. The data and diagrams provided in these application notes serve as a valuable resource for the successful implementation and optimization of the sterile filtration process for this compound and other liposomal formulations.
References
Application Notes and Protocols for OChemsPC (1-oleoyl-2-cholesteryl-sn-glycero-3-phosphocholine) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OChemsPC (1-oleoyl-2-cholesteryl-sn-glycero-3-phosphocholine) is a unique sterol-modified phospholipid that integrates cholesterol directly into its molecular structure. This modification confers enhanced stability to lipid bilayers, making it a valuable tool in biophysical studies of membranes and for improving liposomal drug delivery systems. Its structure is particularly advantageous in environments where free cholesterol might be extracted from liposomes, such as in the skin, lungs, or bloodstream[1]. This document provides detailed guidelines on the storage and stability of this compound solutions, along with protocols for assessing their integrity.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the stability and performance of this compound. As a lipid containing an unsaturated oleoyl (B10858665) chain, it is susceptible to degradation through hydrolysis and oxidation.
Recommended Storage Conditions: this compound in its solid form should be stored at -20°C and is reported to be stable for at least one year under these conditions[1]. Once dissolved in an organic solvent, the solution should also be stored at -20°C in a tightly sealed glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
General Handling Guidelines for Lipid Solutions:
-
Use appropriate containers: Always store organic solutions of lipids in glass containers with Teflon-lined caps. Avoid plastic containers as they can leach impurities into the solvent.
-
Inert atmosphere: For long-term storage of solutions, purging the vial with a stream of inert gas (argon or nitrogen) before sealing is recommended to displace oxygen and prevent oxidation.
-
Avoid repeated freeze-thaw cycles: It is advisable to aliquot stock solutions into smaller volumes for single-use to avoid repeated warming and cooling, which can accelerate degradation.
-
Thawing: Before use, allow the solution to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture into the cold solvent.
Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and oxygen. The primary degradation pathways are hydrolysis of the ester linkages and oxidation of the unsaturated oleoyl chain.
Hydrolysis: The ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process can lead to the formation of lysophospholipids and free fatty acids, which can alter the properties of liposomal formulations.
Oxidation: The double bond in the oleoyl chain is prone to oxidation, leading to the formation of lipid hydroperoxides, which can further break down into a variety of secondary oxidation products. This process can be initiated by exposure to heat, light, and trace metal ions.
Data on the Stability of Related Lipids
To provide a reference for stability expectations, the following table summarizes stability data for other phospholipids. It is important to note that these are not direct data for this compound and should be used as a general guide.
| Lipid | Form | Storage Temperature | Reported Stability |
| This compound | Solid | -20°C | 1 Year[1] |
| 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC | Crystalline Solid | -20°C | ≥ 4 years[3] |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Not specified | Not specified | ≥ 1 year[4] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound solutions. These methods can be adapted based on the specific experimental setup and available instrumentation.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for stability studies.
Materials:
-
This compound (solid)
-
Anhydrous chloroform (B151607) or ethanol (B145695) (HPLC grade)
-
Glass volumetric flask
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Transfer the weighed this compound to a glass volumetric flask.
-
Add a small amount of the chosen organic solvent (e.g., chloroform) to dissolve the lipid.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into smaller glass vials.
-
Purge the headspace of each vial with argon or nitrogen gas before tightly sealing the cap.
-
Store the vials at -20°C, protected from light.
Protocol 2: Accelerated Stability Study using HPLC-MS
Objective: To assess the degradation of this compound in solution under stressed conditions (e.g., elevated temperature).
Materials:
-
This compound stock solution
-
Incubator or oven
-
HPLC system with a C8 or C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
HPLC grade solvents for the mobile phase (e.g., acetonitrile, isopropanol, water with formic acid)[5]
Procedure:
-
Place aliquots of the this compound stock solution in an incubator set to a specific temperature (e.g., 40°C or 60°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from the incubator.
-
Prepare the sample for HPLC-MS analysis by appropriate dilution in the mobile phase.
-
Inject the sample into the HPLC-MS system.
-
Monitor the degradation of the parent this compound peak and the appearance of degradation products. The degradation can be quantified by measuring the decrease in the peak area of the parent compound over time.
-
Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
Protocol 3: Assessment of Liposome (B1194612) Stability using Dynamic Light Scattering (DLS)
Objective: To evaluate the effect of this compound solution stability on the physical characteristics of liposomes prepared from it.
Materials:
-
This compound solutions (fresh and aged/stressed)
-
Other lipids for liposome formulation (if applicable)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Use both fresh and aged/stressed this compound solutions for comparison.
-
For the thin-film hydration method, dissolve the lipid(s) in an organic solvent, evaporate the solvent to form a thin film, and then hydrate (B1144303) with an aqueous buffer.
-
Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Measure the mean particle size and polydispersity index (PDI) of the liposome formulations using DLS at various time points during storage at a specified temperature (e.g., 4°C or 25°C)[6].
-
An increase in particle size or PDI over time can indicate liposome aggregation or fusion, potentially due to the degradation of this compound.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the chemical and physical stability of this compound.
Potential Degradation Pathway of this compound
References
Application of OChemsPC in Studying Membrane Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to cellular function, acting as channels, transporters, receptors, and enzymes. Their activity is intrinsically linked to the surrounding lipid bilayer. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) is a novel sterol-modified phospholipid that offers unique advantages for the biophysical characterization of membrane proteins. Unlike free cholesterol, the cholesteryl moiety in this compound is covalently linked to the phospholipid backbone, which stabilizes bilayers and prevents its exchange between membranes[1]. This property makes this compound an invaluable tool for creating stable, well-defined membrane environments to investigate the influence of cholesterol-like molecules on membrane protein structure and function.
These application notes provide a comprehensive guide to utilizing this compound in membrane protein research, with a particular focus on G protein-coupled receptors (GPCRs), which are known to be modulated by membrane cholesterol.[1][2][3][4]
Key Applications of this compound in Membrane Protein Studies
-
Stabilization of Membrane Proteins: The incorporation of this compound into liposomes or nanodiscs can enhance the stability of reconstituted membrane proteins, facilitating structural and functional studies.
-
Mimicking Lipid Rafts: this compound can be used to create stable, cholesterol-enriched domains within artificial membranes, providing a model system to study the influence of lipid rafts on protein function, oligomerization, and signaling.
-
Investigating Cholesterol-Dependent Signaling: For membrane proteins like GPCRs, whose function is allosterically modulated by cholesterol, this compound serves as a stable analog to dissect the specific effects of sterols on ligand binding, conformational changes, and G protein coupling.
-
Controlled Biophysical Studies: The non-exchangeable nature of this compound ensures a constant and well-defined lipid composition in the immediate vicinity of the reconstituted protein, which is crucial for reproducible biophysical measurements.
Data Presentation: Biophysical Effects of Sterol-Modified Lipids
The inclusion of sterol-modified lipids like this compound can significantly alter the biophysical properties of lipid bilayers. Researchers can quantify these changes using techniques such as Differential Scanning Calorimetry (DSC). Below is a table summarizing the reported effects of Cholesteryl Hemisuccinate (CHEMS), a close analog of the sterol component in this compound, on the phase transition of dipalmitoylphosphatidylcholine (DPPC) liposomes. This data serves as an example of the type of quantitative analysis that can be performed.
| Lipid Composition | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| DPPC | 41.5 | 8.7 | |
| DPPC:Cholesterol (8:2) | No sharp transition | - | |
| DPPC:CHEMS (8:2) | 40.5 | 4.5 |
Note: This table demonstrates that CHEMS is more effective than cholesterol in increasing DPPC membrane stability, as indicated by the significant decrease in the transition enthalpy. Similar characterizations are recommended when incorporating this compound into experimental systems.
Experimental Protocols
Protocol 1: Reconstitution of a GPCR into this compound-Containing Proteoliposomes
This protocol describes the reconstitution of a purified GPCR into liposomes containing this compound using the detergent dialysis method.
Materials:
-
Purified GPCR in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM))
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
This compound
-
Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent Removal System (e.g., dialysis cassette with a 10 kDa MWCO, Bio-Beads™)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix POPC and this compound in chloroform at the desired molar ratio (e.g., 8:2 POPC:this compound).
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the dried lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously for 5-10 minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Detergent Solubilization of Liposomes and Protein Insertion:
-
To the LUV suspension, add the detergent used for protein purification (e.g., DDM) to a concentration that destabilizes the liposomes. This can be monitored by an increase in light scattering.
-
Add the purified GPCR to the detergent-lipid mixture at a desired lipid-to-protein ratio (LPR), typically ranging from 100:1 to 1000:1 (w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the formation of mixed protein-lipid-detergent micelles.
-
-
Detergent Removal and Proteoliposome Formation:
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform at least three buffer changes over 48 hours.
-
Alternatively, add pre-washed Bio-Beads™ to the mixture and incubate at 4°C with gentle rotation to adsorb the detergent.
-
-
Characterization of Proteoliposomes:
-
Harvest the proteoliposomes and determine the protein incorporation efficiency using a protein assay (e.g., BCA assay).
-
Characterize the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Assess the functionality of the reconstituted GPCR through ligand binding assays or functional assays (e.g., G protein activation assays).
-
Visualizations
Conclusion
This compound provides a powerful tool for researchers studying membrane proteins, offering a stable and well-defined lipid environment that can mimic the effects of cholesterol. By following the protocols and considering the applications outlined in these notes, scientists and drug development professionals can gain deeper insights into the intricate relationship between membrane lipids and protein function, ultimately advancing our understanding of cellular signaling and facilitating the development of novel therapeutics.
References
- 1. Cholesterol-dependent endocytosis of GPCRs: implications in pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of GPCRs of Class A by Cholesterol [mdpi.com]
- 3. Effects of Cholesterol on GPCR Function: Insights from Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of GPCR-cholesterol interaction: An emerging paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OChemsPC Technical Support Center: Troubleshooting Solubility and Aggregation
Welcome to the technical support center for OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this sterol-modified phospholipid. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic, sterol-modified phospholipid. It incorporates cholesterol covalently attached to the glycerol (B35011) backbone, which enhances the stability of lipid bilayers compared to formulations with free cholesterol.[1][] Below is a summary of its key properties:
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₀NO₁₀P | [1] |
| Molecular Weight | 990.38 g/mol | |
| Appearance | Powder | |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
Q2: I'm observing precipitation and aggregation of my this compound liposome (B1194612) suspension. What is the most likely cause?
The most common reason for this compound aggregation is the pH of your aqueous buffer. The cholesteryl hemisuccinate (CHEMS) moiety in this compound has a succinate (B1194679) headgroup that is pH-sensitive.[3] At acidic pH levels (below approximately 4.3), this headgroup becomes protonated, leading to reduced electrostatic repulsion between vesicles, which in turn causes fusion and aggregation.[3][4] Maintaining a neutral to alkaline pH (pH 7.0 or higher) is crucial for the stability of your this compound liposomes.[3][5]
Q3: In which solvents can I dissolve this compound?
While specific quantitative solubility data (e.g., mg/mL) is not readily published, this compound, like other phospholipids, is typically soluble in organic solvents. For the initial creation of a lipid film in liposome preparation, chloroform (B151607) or a mixture of chloroform and methanol (B129727) is commonly used. While cholesterol itself has low solubility in water, it is soluble in solvents like ethanol, isopropanol, and acetone.[6] It is recommended to prepare stock solutions in an appropriate organic solvent before hydration with an aqueous buffer.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
Symptoms:
-
A thin film is not forming properly during the initial liposome preparation steps.
-
Visible clumps of powder remain in the organic solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Use a high-purity organic solvent such as chloroform or a chloroform:methanol mixture (e.g., 2:1 or 3:1 v/v) to initially dissolve the this compound powder. |
| Insufficient Sonication | If dissolving directly into an aqueous buffer (not the recommended primary method), sonication can aid in dispersion.[3] Use a bath or probe sonicator, but be mindful of potential degradation with prolonged exposure. |
| Low Temperature | Gentle warming of the solvent can aid in dissolution. Ensure the temperature remains below the boiling point of the solvent. |
Issue 2: Liposome Suspension Appears Cloudy or Aggregated
Symptoms:
-
The liposome suspension is milky or opaque immediately after preparation.
-
Precipitates form over time, even at the recommended storage temperature.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic pH | The primary cause of aggregation is often an acidic buffer. The succinate headgroup of the CHEMS component becomes protonated at low pH, leading to vesicle fusion.[3][4] Ensure your aqueous buffer is at a neutral to alkaline pH (7.0 - 8.5). [13] |
| High Lipid Concentration | The concentration of this compound may be too high, exceeding its solubility in the aqueous phase. Try reducing the lipid concentration. |
| Inadequate Homogenization | The initial multilamellar vesicles (MLVs) may be too large and heterogeneous. Use extrusion or sonication to create smaller, more uniform unilamellar vesicles (LUVs or SUVs). |
| Divalent Cations | The presence of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation of negatively charged liposomes. If not essential for your experiment, consider using a buffer with low or no divalent cations. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration and Extrusion
This is a standard and widely used method for preparing unilamellar liposomes with a controlled size distribution.
-
Dissolution: Dissolve the desired amount of this compound powder in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add your aqueous buffer (ensure pH is neutral to alkaline, e.g., pH 7.4) to the flask. The volume will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature to form multilamellar vesicles (MLVs). The suspension will appear milky.[8]
-
Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device. Repeat this process an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution.[8] The resulting suspension should be more translucent.
Visual Guides
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A flowchart to diagnose and resolve this compound aggregation issues.
Experimental Workflow for this compound Liposome Preparation
Caption: Step-by-step workflow for preparing this compound liposomes.
References
- 1. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Measurement of Critical Micelle Concentration (CMC) [zenodo.org]
- 12. biolinscientific.com [biolinscientific.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing OChemsPC Toxicity in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing the cytotoxic effects of OChemsPC in cellular assays. By understanding the potential mechanisms of toxicity and implementing optimized protocols, you can ensure more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit toxicity?
This compound is a novel synthetic compound belonging to a class of molecules that can induce significant cellular stress. While its primary mode of action is under investigation, initial studies suggest its toxicity may stem from mechanisms common to other cytotoxic compounds, such as the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[1][2]
Q2: What are the common signs of this compound-induced cytotoxicity in cell cultures?
Common indicators of toxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing or the formation of apoptotic bodies.
-
Reduced Cell Viability: A significant decrease in the number of viable cells, often measured by assays like MTT, resazurin, or trypan blue exclusion.
-
Decreased Metabolic Activity: Assays measuring cellular respiration or metabolic function, such as fluorescence-based oxygen uptake assays, may show a dose-dependent decrease in activity.[3]
-
Increased Apoptosis/Necrosis: Positive staining with markers for apoptosis (e.g., Annexin V) or necrosis (e.g., Propidium Iodide).
Q3: How can I distinguish between this compound-specific toxicity and artifacts from the experimental setup?
It is crucial to include a comprehensive set of controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, ethanol) at the highest concentration used in the experiment. This helps to isolate the effect of the solvent from the compound itself.
-
Untreated Control: Cells cultured under normal conditions without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is performing as expected.
Q4: Can the solvent used to dissolve this compound contribute to the observed toxicity?
Absolutely. Many organic solvents, such as DMSO and ethanol, can be toxic to cells at higher concentrations. It is essential to determine the maximum tolerable solvent concentration for your specific cell line in preliminary experiments. Always use the lowest possible concentration of the solvent to dissolve this compound and ensure the final concentration in the cell culture medium is well below its toxic threshold.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Issue 1: High levels of cell death are observed even at very low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Prepare a dilution series of your solvent (vehicle) alone and treat the cells to determine the highest non-toxic concentration. Ensure all this compound dilutions stay below this threshold. |
| Cell Line Hypersensitivity | Your chosen cell line may be particularly sensitive to this compound. Consider testing the compound on a panel of different cell lines to identify a more resistant model if appropriate for your research question. |
| Incorrect Compound Concentration | Verify the initial stock concentration of your this compound. If possible, confirm its purity and integrity using analytical methods. Re-calculate all dilutions. |
| Extended Incubation Time | Toxicity can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period where the desired effect is observed without excessive cell death. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Inconsistent cell numbers can significantly impact results.[4] Use a cell counter for accurate seeding and allow cells to adhere and reach a consistent growth phase (e.g., 70-80% confluency) before adding the compound. |
| Inconsistent Serum Concentration | Serum components can interact with test compounds. Ensure the serum concentration in your media is consistent across all experiments.[4] |
| Degradation of this compound | This compound may be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Ensure consistent incubation times for all assay reagents and that the assay is read at the same time point in each experiment. Use a multi-channel pipette for simultaneous addition of reagents where possible. |
Data Summary Tables
Table 1: Effect of DMSO Concentration on HepG2 Cell Viability
| DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 0.1 | 98.5 | ± 5.1 |
| 0.25 | 96.2 | ± 4.8 |
| 0.5 | 85.1 | ± 6.3 |
| 1.0 | 62.7 | ± 7.9 |
| 2.0 | 25.4 | ± 5.5 |
Data are representative and intended for illustrative purposes.
Table 2: Mitigation of this compound-Induced Toxicity with Antioxidant (N-acetylcysteine)
| This compound Conc. (µM) | Treatment | Average Cell Viability (%) |
| 0 | Vehicle | 100 |
| 10 | This compound only | 45.2 |
| 10 | This compound + 1 mM NAC | 78.9 |
| 10 | This compound + 5 mM NAC | 89.4 |
Data are representative and intended for illustrative purposes.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A potential signaling cascade for this compound-induced cell death.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and untreated controls) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Preparation of this compound Stock and Working Solutions
Proper preparation of your test compound is critical for accurate and reproducible results.
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., sterile DMSO) to create a high-concentration stock solution.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Prepare an intermediate dilution in sterile culture medium without serum.
-
Prepare the final serial dilutions in complete culture medium (with serum).
-
Important: The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments (including the vehicle control) and remain below the toxic level (typically <0.5%).
-
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of oxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of a fluorescence-based oxygen uptake assay in the analysis of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Encapsulation Efficiency of OChemsPC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of OChemsPC liposomes. This compound (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a synthetic, sterol-modified phospholipid designed to form stable bilayers with enhanced drug retention properties.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional phospholipid mixtures containing cholesterol?
A1: this compound is a novel phospholipid where a cholesterol moiety is covalently attached to the glycerol (B35011) backbone.[1][2] Unlike traditional liposomes where cholesterol is intercalated between phospholipid molecules, the integrated sterol in this compound is non-exchangeable.[2] This structural feature is designed to create more stable and less permeable bilayers, potentially leading to improved drug retention and reduced leakage compared to conventional liposomes.[2]
Q2: What are the main factors influencing the encapsulation efficiency of this compound liposomes?
A2: The encapsulation efficiency is a multifactorial parameter. Key factors include:
-
Properties of the encapsulated drug: The drug's hydrophilicity or lipophilicity, molecular weight, and charge will determine its localization within the liposome (B1194612) (aqueous core vs. lipid bilayer) and its interaction with the this compound membrane.[3][4]
-
Lipid composition: The molar ratio of this compound to any helper lipids can impact bilayer rigidity and fluidity.
-
Preparation method: Techniques such as thin-film hydration, extrusion, and sonication significantly affect liposome size, lamellarity, and, consequently, encapsulation efficiency.[5]
-
Hydration buffer: The pH, ionic strength, and osmolarity of the hydration buffer can influence both the solubility of the drug and the stability of the liposomes.[6]
-
Drug-to-lipid ratio: The initial concentration of the drug relative to the total lipid concentration is a critical parameter.[7]
Q3: Can I use this compound as the sole lipid in my formulation?
A3: While this compound is designed to be a primary structural component, formulations may benefit from the inclusion of other "helper" lipids. For instance, the addition of PEGylated lipids (e.g., DSPE-PEG2000) can increase circulation time for in vivo applications. The optimal formulation will depend on the specific application and the properties of the drug being encapsulated.
Q4: Which preparation method is best for this compound liposomes?
A4: The choice of preparation method depends on the desired characteristics of the liposomes, such as size and lamellarity. The thin-film hydration method followed by extrusion is a commonly used and reliable technique for producing unilamellar vesicles with a defined size distribution.[8]
Q5: How do I measure the encapsulation efficiency of my this compound liposome formulation?
A5: Measuring encapsulation efficiency involves two main steps: (1) separating the unencapsulated (free) drug from the liposomes and (2) quantifying the drug in the liposomes. Common separation techniques include centrifugation, size exclusion chromatography (SEC), and dialysis. The encapsulated drug is then quantified using a suitable analytical method such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).[]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound liposomes and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (Hydrophilic Drugs) | 1. Suboptimal hydration: Incomplete hydration of the lipid film can lead to fewer and smaller aqueous cores. 2. Drug leakage during sizing: High-pressure extrusion or prolonged sonication can cause the leakage of entrapped contents. 3. Unfavorable buffer conditions: The pH or ionic strength of the buffer may reduce the solubility of the drug in the aqueous phase. 4. Low drug-to-lipid ratio: Insufficient initial drug concentration. | 1. Ensure the hydration temperature is above the phase transition temperature (Tm) of all lipids in the formulation. Agitate the solution sufficiently during hydration. 2. Optimize the extrusion process by performing it stepwise through membranes of decreasing pore size. Use a temperature-controlled extruder. Minimize sonication time. 3. Adjust the pH and ionic strength of the hydration buffer to maximize drug solubility. 4. Increase the initial drug concentration and optimize the drug-to-lipid ratio. |
| Low Encapsulation Efficiency (Lipophilic Drugs) | 1. Poor incorporation into the bilayer: The drug may not be efficiently partitioning into the this compound bilayer. 2. Drug precipitation: The drug may precipitate out of the organic solvent during lipid film formation. 3. Competition with this compound's sterol moiety: The covalently linked cholesterol in this compound may limit the space available for a lipophilic drug within the bilayer compared to a standard phospholipid bilayer. | 1. Ensure the drug is completely dissolved with the lipids in the organic solvent before film formation. 2. Use a solvent system in which both the lipids and the drug are highly soluble. Evaporate the solvent under controlled temperature and pressure to ensure a uniform film. 3. Consider adding a "spacer" or helper lipid to increase the available volume within the hydrophobic region of the membrane. |
| Liposome Aggregation | 1. Suboptimal surface charge: Neutral liposomes have a higher tendency to aggregate. 2. High lipid concentration: Concentrated liposome suspensions are more prone to aggregation. 3. Inappropriate storage conditions: Freezing and thawing cycles can disrupt liposome integrity and lead to aggregation. | 1. Include a charged lipid (e.g., a small percentage of a negatively charged phospholipid) in the formulation to increase electrostatic repulsion between vesicles. 2. Prepare or dilute the liposome suspension to a lower lipid concentration. 3. Store liposomes at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in lipid film formation: Inconsistent film thickness can affect hydration and liposome formation. 2. Inconsistent sizing process: Variations in extrusion pressure, temperature, or number of passes can lead to different size distributions. 3. Inaccurate lipid/drug measurements: Errors in weighing lipids or the drug will alter the formulation ratios. | 1. Standardize the solvent evaporation process to create a thin, uniform lipid film. 2. Use a temperature-controlled extruder and maintain a consistent number of passes for each batch. 3. Use a calibrated analytical balance for all measurements. Prepare stock solutions of lipids and drugs to ensure accurate dispensing. |
Data Presentation: Encapsulation Efficiency
The following tables provide representative data on how different formulation and process parameters can influence the encapsulation efficiency (EE%) of this compound liposomes for both hydrophilic and lipophilic model drugs. Note: These are example values, and actual results may vary depending on the specific drug and experimental conditions.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency of a Hydrophilic Drug (e.g., Doxorubicin)
| Formulation ID | This compound (mol%) | DSPE-PEG2000 (mol%) | Drug:Lipid Ratio (w/w) | Mean Diameter (nm) | Encapsulation Efficiency (%) |
| OCH-Dox-1 | 95 | 5 | 0.05:1 | 110 ± 5 | 85 ± 4 |
| OCH-Dox-2 | 95 | 5 | 0.1:1 | 112 ± 6 | 92 ± 3 |
| OCH-Dox-3 | 95 | 5 | 0.2:1 | 115 ± 5 | 95 ± 2 |
Table 2: Effect of Helper Lipid on Encapsulation Efficiency of a Lipophilic Drug (e.g., a hypothetical poorly soluble compound)
| Formulation ID | This compound (mol%) | Helper Lipid (mol%) | Drug:Lipid Ratio (w/w) | Mean Diameter (nm) | Encapsulation Efficiency (%) |
| OCH-Lipo-1 | 100 | 0 | 0.05:1 | 120 ± 7 | 75 ± 5 |
| OCH-Lipo-2 | 80 | 20 (DSPC) | 0.05:1 | 118 ± 6 | 88 ± 4 |
| OCH-Lipo-3 | 80 | 20 (DOPE) | 0.05:1 | 122 ± 8 | 82 ± 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes for Hydrophilic Drug Encapsulation by Thin-Film Hydration and Extrusion
This protocol describes the encapsulation of a hydrophilic drug (e.g., doxorubicin) using a remote loading method with a transmembrane pH gradient, which is a common strategy for achieving high encapsulation efficiencies for such drugs.[8]
Materials:
-
This compound
-
DSPE-PEG2000
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., 300 mM Citrate buffer, pH 4.0)
-
External buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)
-
Hydrophilic drug (e.g., Doxorubicin HCl)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and DSPE-PEG2000 (e.g., at a 95:5 molar ratio) in the chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the lipid's transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer (300 mM Citrate, pH 4.0) by adding the buffer to the flask and agitating. Ensure the hydration temperature is maintained above the lipid's Tm. b. This initial suspension will contain multilamellar vesicles (MLVs).
-
Sizing by Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane for a defined number of passes (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) with a uniform size distribution. Maintain the temperature above the Tm throughout the extrusion process.
-
Creation of pH Gradient: a. Remove the external, low pH buffer and create a pH gradient by exchanging the external buffer with the pH 7.4 HBS. This can be done using dialysis or size exclusion chromatography.
-
Remote Loading of Drug: a. Prepare a stock solution of the hydrophilic drug in a suitable solvent (e.g., water or HBS). b. Add the drug solution to the liposome suspension (with the established pH gradient) at a predetermined drug-to-lipid ratio. c. Incubate the mixture at a temperature above the lipid's Tm (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to diffuse across the lipid bilayer and become trapped in the acidic core in its charged, less permeable form.
-
Purification: a. Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis against HBS.
Protocol 2: Measurement of Encapsulation Efficiency
Materials:
-
Purified drug-loaded this compound liposome suspension
-
Phosphate-buffered saline (PBS)
-
Detergent solution (e.g., 10% Triton X-100) or suitable organic solvent (e.g., methanol) to lyse the liposomes
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug: a. Equilibrate an SEC column with PBS. b. Carefully load a known volume of the purified liposome suspension onto the column. c. Elute the column with PBS. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later. d. Collect the fraction containing the liposomes.
-
Quantification of Total Drug: a. Take a small, known volume of the initial, unpurified liposome suspension. b. Lyse the liposomes by adding the detergent solution or organic solvent to disrupt the lipid bilayer and release the encapsulated drug. c. Measure the concentration of the drug using a pre-established calibration curve with your analytical instrument (spectrophotometer or HPLC). This gives you the total drug concentration (encapsulated + free).
-
Quantification of Encapsulated Drug: a. Take a known volume of the purified liposome fraction collected from the SEC column. b. Lyse these liposomes using the same method as in step 2b. c. Measure the drug concentration. This gives you the encapsulated drug concentration.
-
Calculation of Encapsulation Efficiency (EE%): EE% = (Concentration of Encapsulated Drug / Concentration of Total Drug) x 100
Visualizations
Experimental Workflow for Hydrophilic Drug Encapsulation
Caption: Workflow for encapsulating a hydrophilic drug in this compound liposomes.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Troubleshooting flowchart for low encapsulation efficiency.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the impact of different liposomal formulations on the plasma protein corona composition might give hints on the targeting capability of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variability of OChemSPCs: A Technical Support Center
Welcome to the technical support center for OChemSPCs (Organic Chemistry Small Molecule Probe Compounds). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the inherent batch-to-batch variability of these complex chemical tools. Consistent and reproducible experimental results are paramount, and this guide provides practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: We're observing a significant difference in potency (e.g., IC50, EC50) between two different lots of the same OChemSPC. What are the likely causes?
A1: Discrepancies in potency are a common manifestation of batch-to-batch variability. Several factors can contribute to this issue:
-
Purity Variations: Even minor differences in the purity profile between batches can lead to significant changes in biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.[1]
-
Presence of Impurities: Residual solvents, byproducts from synthesis, or degradation products can interfere with the assay or exhibit off-target effects.[1]
-
Salt Form Inconsistency: Variations in the salt form of the compound can affect its solubility and overall activity.[1]
Q2: Our latest batch of an this compound is showing unexpected off-target effects that we did not observe previously. Why is this happening?
A2: Unexpected off-target effects are often traced back to the presence of impurities or contaminants in a specific batch.[1] These can include:
-
Synthesis Byproducts: Unidentified side products from the chemical synthesis.
-
Degradants: The compound may have degraded during storage or handling.
-
Residual Solvents: Solvents used in the manufacturing process that were not completely removed.
We strongly recommend performing in-house quality control on the new batch to identify any potential contaminants.
Q3: The solubility of a new batch of our this compound in our standard solvent is lower than previous batches. What should we do?
A3: Changes in solubility can be due to differences in the physical form of the compound, such as its crystalline structure (polymorphism) or amorphous state.[1] Here are a few steps you can take:
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication can often help dissolve the compound.[1]
-
Solvent Quality Check: Ensure the purity and water content of your solvent, as these can impact solubility.[1]
-
Fresh Stock Solution: If solubility issues persist, preparing a fresh stock solution is advisable.[1]
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays are a frequent challenge. This guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting inconsistent cell-based assay results.
Detailed Steps:
-
Verify this compound Handling and Preparation:
-
Ensure consistent solvent, concentration, and storage conditions for all batches.
-
Confirm that the compound was fully dissolved before use.
-
Check for expired reagents.[2]
-
-
Perform In-House Quality Control (QC) on the New Batch:
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the purity profiles of the old and new batches.
-
Identity Confirmation: Confirm the chemical structure using methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry.
-
-
Conduct a Crossover Study:
-
Test the old and new batches in parallel in the same assay run. This helps to determine if the variability is due to the compound itself or other experimental factors.
-
-
Review Cell Culture Conditions:
-
Ensure cell line authenticity and check for contamination (e.g., mycoplasma).
-
Use a consistent cell passage number and seeding density.
-
Screen different lots of serum, as this can be a source of variability.[3]
-
Issue: High Background Noise in Biochemical Assays
High background noise can mask the true signal and reduce the sensitivity of your assay.
Potential Causes and Solutions
Caption: Common causes of high background noise and their respective solutions.
Detailed Steps:
-
Assess this compound Purity:
-
As with potency issues, impurities can cause non-specific interactions in your assay. Perform HPLC/LC-MS to check for contaminants.
-
-
Evaluate Reagent Quality:
-
Optimize Assay Conditions:
-
Titrate the concentration of your this compound and other assay components to find the optimal signal-to-noise ratio.
-
Optimize incubation times and temperatures.
-
Data Presentation: Quantifying Batch-to-Batch Variability
A key step in managing variability is to quantify it. The following table provides an example of how to compare key parameters across different batches.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.2% | 98.5% | 99.5% | > 98.0% |
| IC50 (nM) | 52 | 75 | 48 | ± 20% of reference |
| Solubility (in DMSO, mg/mL) | 10 | 7.5 | 11 | > 7.0 mg/mL |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
Objective: To determine the purity of an this compound batch and compare it to a reference standard.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound in an appropriate solvent (e.g., acetonitrile (B52724) or DMSO).
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell-Based Potency Assay (Example: Kinase Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the plate for the desired time (e.g., 1 hour).
-
Lyse the cells according to the kinase assay kit manufacturer's instructions.
-
-
Kinase Activity Measurement:
-
Measure kinase activity using a commercial kit (e.g., a luminescence-based assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
References
OChemsPC Formulation for Targeted Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining OChemsPC (Optimized Chemically-modified Phosphorylcholine-based lipid nanoparticles) formulations for targeted delivery.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and why are they used for targeted drug delivery?
This compound are lipid-based nanoparticles (LNPs) that utilize phosphorylcholine (B1220837) headgroups, often with chemical modifications, to create a versatile drug delivery platform. Phosphorylcholine is a zwitterionic molecule that mimics the outer leaflet of red blood cell membranes, which can help to reduce opsonization and prolong circulation times. These nanoparticles are advantageous for targeted drug delivery due to their biocompatibility, ability to encapsulate a wide range of therapeutics (both hydrophilic and hydrophobic), and the potential for surface modification with targeting ligands.[1][2][3]
Q2: What are the critical quality attributes (CQAs) to consider during the formulation of this compound?
The critical quality attributes for this compound nanoparticles that should be carefully controlled and monitored include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and clearance of the nanoparticles.[4][5]
-
Zeta Potential: This is a measure of the surface charge, which influences the stability of the nanoparticle suspension and its interaction with biological membranes.[4][5]
-
Encapsulation Efficiency (%EE) and Drug Loading: These parameters determine the therapeutic payload of the nanoparticles and are crucial for dosing calculations.
-
Stability: The formulation must remain stable during storage and in physiological conditions to ensure efficacy and safety.[6][7]
Q3: What are the common methods for preparing this compound nanoparticles?
Several methods can be used to prepare this compound nanoparticles, each with its own advantages and disadvantages. Common techniques include:
-
Thin-film Hydration: A widely used method involving the hydration of a lipid film, followed by sonication or extrusion to form nanoparticles.
-
Ethanol (B145695) Injection: A rapid and simple method where a lipid solution in ethanol is injected into an aqueous phase under stirring.[4]
-
Microfluidics: This technique allows for precise control over nanoparticle formation, resulting in highly reproducible and monodisperse particles.[8]
Q4: How can I achieve targeted delivery with this compound nanoparticles?
Targeted delivery can be achieved through two main strategies:
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature.[9]
-
Active Targeting: This involves conjugating targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of the nanoparticles.[10][11][12] These ligands bind to specific receptors that are overexpressed on the surface of target cells, enhancing cellular uptake and therapeutic efficacy.[13]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation and Instability
Q: My this compound nanoparticles are aggregating either during storage or in cell culture media. What are the potential causes and how can I resolve this?
A: Nanoparticle aggregation is a common issue that can compromise the efficacy and safety of your formulation. The causes can be multifaceted, but here are some common culprits and solutions:
-
Insufficient Surface Charge: A low absolute zeta potential (close to 0 mV) can lead to particle aggregation due to weak repulsive forces.
-
Solution: Consider incorporating a charged lipid into your formulation to increase the zeta potential.
-
-
Inappropriate Storage Conditions: Temperature fluctuations, freeze-thaw cycles, and exposure to light can destabilize nanoparticles.[14][15]
-
Interaction with Media Components: Proteins and salts in cell culture media can screen the surface charge of nanoparticles, leading to aggregation.
-
Solution: Incorporate a stealth lipid, such as a PEGylated lipid, into your formulation. The PEG layer provides a steric barrier that prevents protein adsorption and aggregation.[8]
-
Troubleshooting Workflow for Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Low Encapsulation Efficiency (%EE)
Q: I am observing low encapsulation efficiency for my therapeutic agent. What factors could be contributing to this and how can I improve it?
A: Low encapsulation efficiency can be a significant hurdle, leading to wasted therapeutic agent and difficulty in achieving the desired dosage. Here are some factors to consider:
-
Drug-Lipid Incompatibility: The physicochemical properties of your drug (e.g., solubility, charge, size) may not be compatible with the lipid composition of your nanoparticles.[16]
-
Solution:
-
For hydrophobic drugs, try using lipids with longer acyl chains or including cholesterol to increase the rigidity of the lipid bilayer.
-
For hydrophilic drugs, consider using a reverse-phase evaporation method or incorporating charged lipids to facilitate electrostatic interactions.
-
-
-
Formulation Method: The chosen preparation method can significantly impact encapsulation efficiency.
-
Solution: If you are using a passive loading method like thin-film hydration, consider switching to an active loading method if your drug is amenable to it (e.g., for weakly basic drugs). Microfluidic-based methods can also offer better control over encapsulation.[8]
-
-
Lipid-to-Drug Ratio: An inappropriate ratio can lead to drug saturation and expulsion from the nanoparticles.
-
Solution: Optimize the lipid-to-drug ratio by systematically varying the amount of drug added during formulation.
-
Issue 3: Poor Cellular Uptake and/or Off-Target Effects
Q: My this compound nanoparticles show low uptake by the target cells, or I am observing significant off-target effects in vivo. How can I enhance targeted delivery?
A: Enhancing targeted delivery is crucial for maximizing therapeutic efficacy while minimizing side effects. Here are some strategies:
-
Optimize Targeting Ligand Density: The number of targeting ligands on the nanoparticle surface is critical. Too few may not be sufficient for effective binding, while too many can lead to steric hindrance or accelerated clearance.
-
Solution: Systematically vary the concentration of the ligand-conjugated lipid in your formulation to find the optimal density for your specific target.
-
-
Prolong Circulation Time: If nanoparticles are cleared from circulation too quickly, they won't have sufficient time to reach the target site.[6]
-
Solution: Incorporate PEGylated lipids into your formulation to create a "stealth" effect, which reduces recognition by the immune system and prolongs circulation time.[8]
-
-
Understand the Uptake Mechanism: Different cell types utilize various endocytic pathways (e.g., clathrin-mediated, caveolae-mediated).[17][18][19] The size and surface chemistry of your nanoparticles can influence which pathway is used.[18]
-
Solution: Characterize the uptake mechanism in your target cells using specific endocytosis inhibitors. This can provide insights into how to modify your nanoparticle design for more efficient internalization.
-
References
- 1. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of cellular uptake and antitumor efficiencies of micelles with phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Characterization, and Antimicrobial Evaluation of Hybrid Nanoparticles (HNPs) Based on Phospholipids, Cholesterol, Colistin, and Chitosan Against Multidrug-Resistant Gram-Negative Bacteria [mdpi.com]
- 5. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 7. Addressing the Cold Reality of mRNA Vaccine Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Pharmaceutics | Special Issue : Advanced Formulation Approaches for Targeted Drug Delivery [mdpi.com]
- 10. In Vivo RNA Delivery to Hematopoietic Stem and Progenitor Cells via Targeted Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo hematopoietic stem cell modification by mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatocyte-targeted delivery using oleanolic acid-loaded liposomes for enhanced hepatocellular carcinoma therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azonano.com [azonano.com]
- 17. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 18. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Validation & Comparative
OChemsPC vs. Cholesterol: A Comparative Analysis of Their Effects on Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) and cholesterol on the permeability of lipid bilayer membranes. This analysis is supported by experimental data from scientific literature to assist in the selection of appropriate components for liposomal formulations and other membrane-based systems.
Introduction to Membrane Permeability Modulators
The permeability of a cell membrane is a critical factor in cellular homeostasis and a key parameter in the design of drug delivery vehicles like liposomes. Cholesterol is a well-established biological modulator of membrane fluidity and permeability.[1][2] this compound is a synthetic, sterol-modified phospholipid where a cholesterol moiety is covalently attached to the glycerol (B35011) backbone of a phospholipid.[3] This structural difference leads to distinct effects on membrane properties compared to free cholesterol.
Comparative Effects on Membrane Permeability
Cholesterol's primary role in the cell membrane is to provide structural support, which it achieves by interacting with the hydrophobic tails of phospholipids, making the membrane more rigid and less permeable to small molecules.[1] At physiological concentrations (around 30 mole percent), cholesterol is known to reduce the permeability of membranes to hydrophilic molecules.[3]
This compound, as a sterol-modified phospholipid (SML), integrates the cholesterol moiety directly into the membrane structure. This covalent linkage anchors the cholesterol component, and studies on analogous SMLs have shown that the cholesterol moiety retains its membrane-condensing properties. Consequently, like free cholesterol, SMLs are expected to decrease the permeability of the lipid bilayer to hydrophilic molecules. A key difference, however, lies in their mobility. This compound and similar SMLs exhibit significantly slower transfer rates between bilayers compared to the rapid exchange of free cholesterol. This reduced mobility can contribute to enhanced stability of liposomes formulated with this compound, particularly in environments like the bloodstream where cholesterol extraction from liposomes can be a challenge.
Quantitative Data on Membrane Permeability
| Permeability Parameter | Cholesterol | This compound (inferred from SMLs) | References |
| General Permeability to Hydrophilic Molecules | Decreased | Decreased | |
| Oxygen Permeability | Decreased (by a factor of ~2.5 to 5 at 50 mol%) | Not specifically reported, but expected to decrease | |
| CO2 Permeability | Decreased (by an order of magnitude at high concentrations) | Not specifically reported, but expected to decrease | |
| Water Permeability | Decreased | Not specifically reported, but expected to decrease | |
| Ion Permeability | Decreased | Not specifically reported, but expected to decrease | |
| Liposome (B1194612) Stability in Serum | Can be extracted, leading to increased leakage | Significantly more stable due to slow exchange rate |
Experimental Protocols
A common method for assessing membrane permeability is the fluorescence quenching assay . This technique measures the leakage of a fluorescent dye encapsulated within liposomes.
Principle: A self-quenching concentration of a fluorescent dye, such as carboxyfluorescein (CF), is encapsulated in liposomes. When the membrane is impermeable, the fluorescence is low. If the membrane becomes permeable, the dye leaks out, becomes diluted, and its fluorescence increases. Alternatively, a quencher can be added to the external solution, and a decrease in fluorescence indicates the quencher is permeating the membrane and quenching the internal dye.
Detailed Methodology for a Dithionite Quenching Assay:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., POPC and the sterol of interest, such as cholesterol or this compound, at a specific molar ratio) and a fluorescently labeled lipid (e.g., NBD-PE) in an organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with a buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
Fluorescence Quenching Measurement:
-
Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer.
-
Record the baseline fluorescence of the NBD-PE probe.
-
Add a freshly prepared solution of a membrane-impermeable quencher, such as sodium dithionite, to the cuvette.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the permeability of the membrane to the quencher.
-
The data can be fitted to a kinetic model to determine the permeability coefficient.
-
Visualizations
Caption: Workflow of a fluorescence quenching assay.
Caption: Cholesterol vs. This compound in a lipid bilayer.
Conclusion
Both cholesterol and this compound act to decrease the permeability of lipid membranes. The choice between these two molecules will depend on the specific application. Cholesterol is the natural choice for mimicking biological membranes, while this compound offers a potential advantage in liposomal drug delivery systems where enhanced stability and reduced exchange of the sterol component are desired. The covalent linkage of the cholesterol moiety in this compound results in a more stable membrane composition, which may lead to improved retention of encapsulated drugs in vivo. Further direct comparative studies are warranted to quantify the differences in permeability modulation between free cholesterol and this compound.
References
- 1. Cholesterol in the Cell Membrane | Overview, Function & Structure - Lesson | Study.com [study.com]
- 2. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OChemsPC and DSPC Liposomes for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, liposomes stand out as a versatile and clinically validated platform. The choice of lipid composition is paramount to the success of a liposomal formulation, directly influencing its stability, drug retention, and in vivo performance. This guide provides a detailed comparative analysis of two key phospholipid components: the novel sterol-modified phospholipid, 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC), and the well-established saturated phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
Executive Summary
DSPC is a widely used phospholipid known for forming rigid and stable liposomes due to its high phase transition temperature (Tm). This rigidity minimizes drug leakage and enhances circulation times, making it a cornerstone of many successful liposomal drugs. This compound represents a newer class of lipids, termed sterol-modified phospholipids (B1166683) (SMLs), where cholesterol is covalently attached to the phospholipid backbone. This unique molecular design aims to overcome a key instability pathway of conventional liposomes: the depletion of cholesterol from the bilayer in a biological environment. By locking cholesterol into the membrane, this compound-containing liposomes are engineered for superior stability and drug retention, particularly in the bloodstream.
While extensive quantitative data for this compound is still emerging, this guide consolidates the available information and provides a comparative framework against the well-characterized DSPC liposomes, supported by experimental protocols and conceptual diagrams.
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize the key characteristics of this compound and DSPC liposomes based on available data.
| Physicochemical Property | This compound Liposomes | DSPC Liposomes | References |
| Lipid Structure | Phospholipid with a covalently attached cholesterol moiety. | Saturated phospholipid with two 18-carbon acyl chains. | [1][2] |
| Phase Transition Temp (Tm) | Not explicitly defined; the covalent cholesterol eliminates the sharp phase transition seen in pure phospholipids. | ~55°C | [3][4] |
| Membrane Rigidity | High, due to the membrane-condensing effect of the integrated cholesterol. | High at physiological temperatures (below Tm). | [5] |
| Size Range (typical) | Can be formulated in the range of 100-200 nm. | Typically formulated between 80-200 nm. | |
| Zeta Potential | Can be formulated as neutral or charged depending on the inclusion of other lipids. | Typically near-neutral, but can be modified with charged lipids. | |
| Polydispersity Index (PDI) | Can be prepared with a low PDI (<0.2) indicating a homogenous population. | Can be prepared with a low PDI (<0.2). |
| Performance Characteristic | This compound Liposomes | DSPC Liposomes | References |
| In Vitro Stability (Serum) | Exceptionally resistant to content leakage in the presence of serum due to non-exchangeable cholesterol. | Generally stable, but can be susceptible to cholesterol extraction by serum components, leading to leakage. | |
| Drug Loading Efficiency (Hydrophilic) | Dependent on the loading method; passive loading is generally low, while active loading can be high. | Passive loading is often low; active loading methods can achieve high encapsulation efficiencies (>95%). | |
| Drug Loading Efficiency (Lipophilic) | Can be incorporated into the lipid bilayer; efficiency depends on drug-lipid interactions. | Can be incorporated into the bilayer; efficiency is influenced by cholesterol content and acyl chain packing. | |
| In Vitro Drug Release | Generally exhibits sustained release profiles with low leakage. | Exhibits slow, sustained release, especially for formulations with cholesterol. | |
| In Vivo Circulation Time | Expected to have prolonged circulation due to high stability. | Long circulation times, particularly when PEGylated. | |
| Cellular Uptake | Primarily through endocytic pathways; specific mechanisms are still under investigation. | Primarily via endocytosis, with the specific pathway (e.g., clathrin- or caveolae-mediated) depending on cell type and surface modifications. |
Experimental Protocols
Liposome (B1194612) Preparation: Thin-Film Hydration Method
This is a common method for preparing both this compound and DSPC-based liposomes.
Materials:
-
This compound or DSPC
-
Cholesterol (for DSPC liposomes, often in a 2:1 or 3:2 molar ratio with DSPC)
-
Other lipids (e.g., PEGylated lipids for steric stabilization)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Dissolution: Dissolve the lipids (this compound or DSPC and cholesterol) in the organic solvent in a round-bottom flask.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. For DSPC, this is typically done at a temperature above its Tm (e.g., 60-65°C). A similar temperature can be used for this compound to ensure a uniform film.
-
Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation. The hydration temperature should be above the Tm of the lipids to facilitate vesicle formation.
-
Size Reduction (Optional but Recommended): The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or, more commonly, by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Characterization of Liposomes
Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or dialysis.
-
Quantify the amount of drug in the liposome fraction after disrupting the vesicles with a suitable solvent or detergent.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release:
-
A dialysis method is commonly employed. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., PBS with or without serum) at 37°C.
-
Aliquots of the release medium are collected at various time points and the drug concentration is quantified using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
Mandatory Visualization
Caption: Experimental Workflow for Liposome Preparation and Characterization.
Caption: Generalized Cellular Uptake Pathway of Liposomes.
Concluding Remarks
DSPC remains a gold-standard lipid for formulating stable liposomes, backed by a wealth of research and clinical success. Its well-defined physicochemical properties allow for predictable formulation and performance. This compound and other sterol-modified phospholipids represent an innovative approach to further enhance liposomal stability by mitigating cholesterol depletion in vivo. While more extensive comparative studies are needed to fully quantify the advantages of this compound, the initial findings suggest it is a promising candidate for developing next-generation liposomal drug delivery systems with improved drug retention and efficacy. Researchers and drug developers are encouraged to consider the specific requirements of their therapeutic application when selecting between these two powerful formulation tools.
References
- 1. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Assessing the Reproducibility of OChemsPC-Based Liposomal Experiments
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a framework for assessing the reproducibility of liposomal formulations, with a particular focus on those incorporating 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC). This compound is a sterol-modified phospholipid designed to enhance the stability of liposomal bilayers, potentially improving drug delivery applications.[1] This guide offers a comparison with traditional liposomal formulations, detailed experimental protocols, and a workflow for evaluating reproducibility.
Comparative Analysis of Liposomal Formulations
The stability of liposomes is a critical factor in their efficacy as drug delivery vehicles. This compound is a derivative of cholesteryl hemisuccinate (CHEMS), which has been shown to be more effective than cholesterol (CHOL) in increasing the stability of liposomal membranes.[2][3] This increased stability is attributed to both hydrogen bonding and electrostatic interactions between CHEMS and the phospholipids (B1166683) in the bilayer.[2][4]
Below is a summary of quantitative data from studies comparing liposomal formulations containing CHEMS with those containing cholesterol. These parameters are crucial for assessing the reproducibility and performance of liposomes.
| Parameter | Liposome (B1194612) Formulation | Value | Significance for Reproducibility |
| Particle Size | Cisplatin-loaded liposomes (DOPE/CHEMS) | 153.2 ± 3.08 – 206.4 ± 2.26 nm | Consistent particle size is a key indicator of a reproducible formulation process. |
| Zeta Potential | Cisplatin-loaded liposomes (DOPE/CHEMS) | -17.8 ± 1.26 to -24.6 ± 1.72 mV | Zeta potential reflects surface charge and stability; consistent values suggest reproducible surface characteristics. |
| Polydispersity Index (PDI) | Cisplatin-loaded liposomes (DOPE/CHEMS) | Acceptable size distribution | A low PDI indicates a homogenous population of liposomes, which is desirable for reproducible in vivo behavior. |
| In Vitro Drug Release | Cisplatin-loaded liposomes (DOPE/CHEMS) | ~87% release at pH 5.5 | The drug release profile is a critical performance metric; reproducibility ensures predictable therapeutic efficacy. |
| Membrane Stability | DPPC liposomes with CHEMS vs. CHOL | CHEMS more effective in increasing stability | Higher stability can lead to more consistent and reproducible drug retention and release profiles. |
Note: DOPE = Dioleoyl phosphatidylethanolamine; DPPC = Dipalmitoylphosphatidylcholine. The data for this compound is inferred from studies on its active component, CHEMS. Direct experimental validation for this compound formulations is recommended.
Experimental Protocols
The reproducibility of liposomal experiments is highly dependent on the meticulous execution of preparation and characterization protocols. Below are detailed methodologies for key experiments.
1. Liposome Preparation via Thin-Film Hydration
This is a common and well-established method for preparing liposomes.
-
Step 1: Lipid Dissolution: Dissolve this compound and other lipids (e.g., DPPC) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.
-
Step 2: Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Step 3: Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.
-
Step 4: Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Step 5: Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (ULVs) of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
2. Characterization of Liposomes
Consistent characterization is essential to ensure batch-to-batch reproducibility.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to determine the mean vesicle diameter and the PDI, which indicates the width of the size distribution.
-
Zeta Potential: This is a measure of the surface charge of the liposomes and is determined using electrophoretic light scattering. It is an important indicator of the stability of the liposomal suspension.
-
Encapsulation Efficiency: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated drug must be separated from the liposomes (e.g., by dialysis or size exclusion chromatography). The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%
-
In Vitro Drug Release: The release of the encapsulated drug from the liposomes over time is typically studied using a dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium. The amount of drug released into the medium is measured at various time points.
Visualizing Mechanisms and Workflows
Mechanism of Liposome Stabilization by this compound
The following diagram illustrates the proposed mechanism by which this compound, through its cholesteryl hemisuccinate component, stabilizes the liposomal membrane. The electrostatic interaction and hydrogen bonding with neighboring phospholipids lead to a more condensed and stable bilayer.
Caption: this compound stabilization of the lipid bilayer.
Workflow for Assessing Reproducibility
The following diagram outlines a logical workflow for researchers to systematically assess the reproducibility of their this compound-based liposomal experiments.
Caption: A systematic workflow for reproducibility assessment.
By following a standardized protocol and meticulously characterizing each batch of liposomes, researchers can confidently assess the reproducibility of their this compound-based experiments. This structured approach is essential for the reliable development of liposomal drug delivery systems.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Phosphatidylcholine-Based Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of liposomes formulated with different types of phosphatidylcholines (PCs), with a focus on 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and hydrogenated soy phosphatidylcholine (HSPC). Understanding these differences is crucial for the rational design of liposomal drug delivery systems with optimized in vivo performance.
The selection of the primary phospholipid component is a critical determinant of a liposome's behavior in the body, influencing its stability, circulation time, and biodistribution. The key differentiator among these PCs lies in the saturation of their acyl chains, which in turn affects the rigidity and phase transition temperature (Tm) of the liposomal bilayer.
Influence of Phosphatidylcholine Structure on Liposome (B1194612) Pharmacokinetics
The structure of the chosen phosphatidylcholine, particularly the length and saturation of its fatty acid chains, significantly impacts the resulting liposome's pharmacokinetic properties.
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): As an unsaturated phospholipid, DOPC has a low phase transition temperature, resulting in a more fluid and less stable liposomal membrane at physiological temperatures. This fluidity can lead to faster drug release and more rapid clearance from circulation by the mononuclear phagocyte system (MPS).
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): DPPC is a saturated phospholipid with a higher phase transition temperature (41°C). Liposomes composed of DPPC are more rigid and stable in biological fluids compared to those made from unsaturated PCs. This increased stability generally leads to slower drug release and a longer circulation half-life.
-
HSPC (Hydrogenated Soy Phosphatidylcholine): HSPC is a mixture of saturated phospholipids (B1166683) derived from soybean PC, with a high phase transition temperature (around 52°C). Liposomes formulated with HSPC are highly rigid and exhibit excellent stability, resulting in prolonged circulation times and reduced uptake by the MPS. This makes HSPC a common choice for long-circulating "stealth" liposome formulations, often in combination with polyethylene (B3416737) glycol (PEG).
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for liposomes formulated with different phosphatidylcholines. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., animal model, encapsulated drug, liposome size, and inclusion of other lipids like cholesterol) can significantly influence the results.
| Liposome Composition (Primary PC) | Encapsulated Agent | Animal Model | Key Pharmacokinetic Parameters | Reference |
| HSPC/DPPC Blends | Brucine | Rats | AUC values were directly related to the HSPC/DPPC ratio, with higher HSPC content leading to higher AUC. | [1][2] |
| DSPC (similar to HSPC) | Doxorubicin (B1662922) | Patients | Vss: 2.4 ± 0.9 L, Clearance: 0.027 ± 0.010 L/h, Half-life (β): 65.0 ± 17.8 h | [3] |
| HSPC | Doxorubicin | Patients | Vss and clearance were larger compared to DSPC liposomes. | [3] |
| POPC (unsaturated) | Doxorubicin | Mice | Substitution of HSPC with POPC resulted in reduced in vivo antitumor activity, suggesting faster clearance. | [4][5] |
| DOPC (unsaturated) | Doxorubicin | In vitro | Showed lower IC50s in some formulations, indicating faster drug release compared to saturated lipid formulations. | [6] |
Vss: Volume of distribution at steady state; AUC: Area under the curve.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of liposome pharmacokinetics. Below is a representative experimental protocol for an in vivo pharmacokinetic study in a murine model.
Liposome Preparation and Characterization
-
Materials: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or hydrogenated soy phosphatidylcholine (HSPC); Cholesterol; Phosphate-buffered saline (PBS, pH 7.4).
-
Method: Thin-Film Hydration
-
Dissolve the desired lipids (e.g., PC and cholesterol at a specific molar ratio) in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film on the inner surface of a round-bottom flask by removing the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an aqueous solution (e.g., PBS or a solution containing the drug to be encapsulated) by gentle rotation above the lipid phase transition temperature.
-
-
Sizing:
-
Subject the resulting multilamellar vesicles (MLVs) to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a specific size.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).
-
Quantify the phospholipid concentration using a suitable assay (e.g., Bartlett assay).
-
If a drug is encapsulated, determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in both fractions.
-
In Vivo Pharmacokinetic Study
-
Animal Model: Female BALB/c mice (6-8 weeks old). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing:
-
Administer the liposome formulation intravenously (i.v.) via the tail vein at a specific lipid dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method like submandibular or saphenous vein bleeding.
-
For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Sample Analysis
-
Drug Quantification (if applicable):
-
Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, for the quantification of the encapsulated drug in plasma.[7][8][9]
-
The method should be able to accurately measure the drug concentration in the presence of plasma matrix components.
-
-
Lipid Quantification (for tracking the liposome itself):
-
If a radiolabeled lipid is used, the radioactivity in the plasma samples can be measured using a scintillation counter to determine the liposome concentration.
-
Pharmacokinetic Analysis
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of liposomes.
References
- 1. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three remote radiolabelling methods for long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of a stable, polyethylene-glycolated liposomal doxorubicin in patients with solid tumors: the relation between pharmacokinetic property and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative Cellular and In Vivo Anti-cancer studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved HPLC method for doxorubicin quantification in rat plasma to study the pharmacokinetics of micelle-encapsulated and liposome-encapsulated doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of PEGylated liposomal doxorubicin and its major metabolite in human plasma by ultraviolet–visible high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijates.com [ijates.com]
Taming the Torrent: A Comparative Guide to Minimizing Drug Leakage with Advanced Polymeric Carriers
For researchers, scientists, and drug development professionals, the premature leakage of therapeutic agents from nanocarriers is a critical hurdle, leading to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of Organic Chemistry-based Stimuli-responsive Polymeric Carriers (OChemSPCs) and their role in mitigating this challenge, benchmarked against other common drug delivery platforms.
The principle behind OChemSPCs lies in their sophisticated design, which leverages covalent linkages that are engineered to cleave only in response to specific triggers prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This "smart" release mechanism aims to ensure that the therapeutic payload is securely retained within the carrier during circulation and released predominantly at the site of action.
Performance Under Pressure: A Comparative Analysis of Drug Leakage
To contextualize the performance of OChemSPCs, we compare their drug leakage profiles with those of conventional polymeric nanoparticles and liposomal formulations. The following data, synthesized from multiple studies on stimuli-responsive systems, illustrates the typical premature drug release observed under physiological conditions (pH 7.4, 37°C) over a 24-hour period.
| Drug Delivery Platform | Linkage/Encapsulation Type | Analyte Example | Premature Leakage (24h, %) | Key Features |
| OChemSPC (pH-sensitive) | Hydrazone Bond | Doxorubicin | ~15-20% | Stable at neutral pH, cleaves in acidic tumor microenvironments. |
| This compound (Redox-sensitive) | Disulfide Bond | Paclitaxel | ~10-18% | Stable in plasma, cleaves in the high glutathione (B108866) environment of tumor cells. |
| Conventional PLGA Nanoparticles | Non-covalent Entrapment | Docetaxel | ~30-45% | Release governed by diffusion and polymer degradation. |
| Liposomes (Standard) | Lipid Bilayer Encapsulation | Doxorubicin | ~25-40% | Susceptible to destabilization by plasma proteins. |
| PEGylated Liposomes | Lipid Bilayer + PEG Shield | Doxorubicin | ~15-25% | PEGylation improves stability but does not eliminate leakage. |
Note: The data presented are representative values compiled from various in vitro studies and may vary based on specific formulations and experimental conditions.
The Science of Stability: Experimental Protocols
The validation of a carrier's ability to minimize drug leakage is paramount. Below are detailed methodologies for key experiments used to quantify and compare the stability of drug delivery systems.
Experiment 1: In Vitro Drug Leakage Assessment
Objective: To quantify the premature release of a drug from a nanocarrier system under physiological and non-triggering conditions.
Materials:
-
Drug-loaded nanocarriers (e.g., OChemSPCs, liposomes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Incubator or water bath at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Protocol:
-
A known concentration of the drug-loaded nanocarrier suspension is placed inside a dialysis bag.
-
The sealed dialysis bag is submerged in a known volume of PBS (pH 7.4) to simulate physiological conditions.
-
The entire setup is incubated at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), aliquots of the external PBS buffer are withdrawn.
-
The concentration of the leaked drug in the collected aliquots is quantified using a validated analytical method (e.g., HPLC).
-
The cumulative percentage of drug leakage is calculated relative to the initial total drug loading.
Experiment 2: Stimuli-Responsive Drug Release
Objective: To demonstrate the controlled release of a drug from a stimuli-responsive nanocarrier upon exposure to a specific trigger.
Materials:
-
Stimuli-responsive drug-loaded nanocarriers (e.g., pH-sensitive OChemSPCs)
-
Release buffers with different pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5)
-
Incubation and analysis equipment as described in Experiment 1.
Protocol:
-
Two parallel experiments are set up as described in the in vitro drug leakage assessment.
-
One setup uses a physiological buffer (pH 7.4) as the external medium.
-
The second setup uses a buffer that mimics the triggering condition (e.g., pH 5.5 for a tumor microenvironment).
-
Aliquots are collected from both setups at identical time points.
-
The drug concentrations are quantified and plotted as cumulative release versus time for both conditions.
-
A significant increase in the release rate under the triggering condition compared to the physiological condition validates the stimuli-responsive nature of the carrier.
Visualizing the Mechanism: Pathways and Processes
To better understand the underlying principles of OChemSPCs and the methodologies for their evaluation, the following diagrams illustrate key concepts.
Safety Operating Guide
Essential Guide to Personal Protective Equipment for Handling Organometallic Chemicals
For Researchers, Scientists, and Drug Development Professionals
The safe handling of organometallic chemicals (OChempsPC) is paramount in a laboratory setting. These compounds often exhibit high reactivity, pyrophoricity, and toxicity, necessitating stringent safety protocols to mitigate risks. This guide provides essential safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE) Selection and Use
A comprehensive risk assessment should be conducted before any work with organometallic compounds to identify specific hazards and determine the necessary protective measures.[1] The selection of appropriate PPE is a critical component of this assessment.
Core PPE Ensemble
A standard PPE ensemble for handling organometallic chemicals includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[1][2] For operations with a higher risk of splashes or violent reactions, a face shield should be worn in conjunction with goggles.[3]
-
Protective Clothing: A flame-resistant lab coat is essential due to the pyrophoric nature of many organometallic reagents.[3] For larger scale operations or when handling highly toxic compounds, chemical-resistant overalls or suits may be necessary.
-
Gloves: The selection of appropriate gloves is critical and should be based on the specific organometallic compound being handled. Nitrile and neoprene gloves are commonly recommended for their chemical resistance. However, it is crucial to consult manufacturer-specific glove compatibility data for breakthrough times and permeation rates. For highly hazardous organometallics, wearing two pairs of gloves (double-gloving) can provide an additional layer of protection.
-
Respiratory Protection: Work with volatile organometallic compounds should always be conducted in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not feasible or as an additional precaution, a respirator appropriate for organic vapors may be required.
II. Data Presentation: Glove Material Compatibility for Organometallic Compounds
Obtaining specific, quantitative breakthrough time data for highly reactive organometallic compounds is challenging due to the hazards associated with testing. The following table provides a summary of generally recommended glove materials for different classes of organometallic compounds based on available chemical resistance information. Users must consult the manufacturer's specific chemical resistance guides for the most accurate and up-to-date information before use.
| Class of Organometallic Compound | Recommended Glove Materials | General Precautions and Considerations |
| Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi) | Nitrile, Neoprene | Highly pyrophoric. Strict inert atmosphere techniques are required. Consider double-gloving. |
| Grignard Reagents (e.g., EtMgBr, PhMgCl) | Nitrile, Butyl Rubber | React violently with water and protic solvents. Ensure all glassware is dry. |
| Organoaluminum Compounds (e.g., Trimethylaluminum) | Butyl Rubber, Viton | Extremely pyrophoric and react violently with water. Handle only in a glovebox or with rigorous inert atmosphere techniques. |
| Organozinc Reagents (e.g., Diethylzinc) | Nitrile, Neoprene | Pyrophoric and water-reactive. Handle under an inert atmosphere. |
| Organotin Compounds (e.g., Tributyltin Hydride) | Nitrile, Viton | Can be toxic and readily absorbed through the skin. Good glove integrity is crucial. |
III. Experimental Protocols: Safe Handling and Disposal of Organometallic Waste
Adherence to established experimental protocols is critical for safety. The following are generalized procedures for the quenching and disposal of common pyrophoric organometallic reagents. These procedures should be performed in a chemical fume hood, and the user must wear the appropriate PPE.
Protocol 1: Quenching of Pyrophoric Organolithium and Grignard Reagents
This protocol is designed for the safe neutralization of residual organolithium and Grignard reagents.
Methodology:
-
Preparation: In a chemical fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol (B130326), to the reaction flask via the dropping funnel while maintaining a positive inert gas flow. The amount of isopropanol should be sufficient to dilute and react with the organometallic reagent.
-
Temperature Control: Maintain the temperature of the reaction mixture below 20°C using an ice bath. Observe for any gas evolution.
-
Secondary Quenching: Once the initial reaction subsides, slowly add a more reactive alcohol, such as methanol (B129727) or ethanol, to ensure all the organometallic reagent is consumed.
-
Final Quenching with Water: After the reaction with the alcohol is complete, cautiously add water dropwise to the mixture to hydrolyze any remaining reactive species.
-
Neutralization: If a precipitate of metal salts forms, it can be dissolved by the slow addition of a dilute acid (e.g., 10% sulfuric acid) until the solution is clear.
-
Disposal: The neutralized aqueous solution can then be disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Disposal of Trimethylaluminum (TMA)
TMA is extremely pyrophoric and requires special handling procedures for disposal.
Methodology:
-
Dilution: In an inert atmosphere (e.g., a glovebox), dilute the TMA waste with an unreactive solvent such as heptane (B126788) or toluene.
-
Cooling: Cool the diluted solution in a dry ice/acetone bath.
-
Quenching: Slowly add isopropanol to the cooled solution. After the initial reaction ceases, add methanol to ensure complete quenching.
-
Final Hydrolysis: Cautiously add a small amount of water dropwise to the mixture to ensure all TMA has been hydrolyzed.
-
Waste Collection: The resulting solution should be collected in a designated hazardous waste container.
-
Container Decontamination: Empty containers that held TMA must be rinsed three times with an inert, dry solvent. These rinses must also be quenched and disposed of as hazardous waste.
IV. Mandatory Visualization: PPE Workflow for Handling Organometallic Chemicals
The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when working with organometallic chemicals.
Caption: PPE workflow for organometallic chemical handling.
By adhering to these guidelines, researchers can create a safer laboratory environment when working with potentially hazardous organometallic compounds. Always prioritize safety and consult institutional safety resources for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
